1-(6-Methylpyridin-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMEFSBAHULFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371723 | |
| Record name | 1-(6-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-89-6 | |
| Record name | 1-(6-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine: A Compound of Untapped Potential
Disclaimer: Publicly available scientific literature and databases lack specific, in-depth experimental data on the biological activities, mechanism of action, and quantitative pharmacological profile of 1-(6-Methylpyridin-2-yl)piperazine. This guide provides a comprehensive overview based on the well-established properties of its core chemical moieties: the piperazine ring and the 2-methylpyridine group. The information presented herein is intended to offer predictive insights for researchers, scientists, and drug development professionals, and should be substantiated by dedicated experimental validation.
Introduction
This compound is a heterocyclic organic compound incorporating a piperazine ring substituted with a 6-methylpyridin-2-yl group. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs.[1][2] Similarly, the pyridine ring is a fundamental component of numerous biologically active molecules, including natural products and synthetic drugs.[3][] The combination of these two pharmacophores in this compound suggests a high potential for diverse pharmacological activities, particularly targeting the central nervous system (CNS) and other biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| CAS Number | 55745-89-6 | [5] |
| Molecular Formula | C₁₀H₁₅N₃ | [5] |
| Molecular Weight | 177.25 g/mol | [5] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Solubility | Expected to have some aqueous solubility due to the piperazine and pyridine nitrogens, and solubility in organic solvents. | Inferred |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction between a piperazine and an activated aryl halide. In this case, the reaction would likely involve 2-chloro-6-methylpyridine and piperazine.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons on the pyridine ring, and the methylene protons on the piperazine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyridine ring, and the methylene carbons of the piperazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.25 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds. |
| Purity (HPLC) | A single major peak indicating high purity. |
Potential Biological Activities and Mechanisms of Action
Based on the pharmacology of related pyridinylpiperazine derivatives, this compound is predicted to exhibit a range of biological activities, primarily centered on neurotransmitter receptor modulation.
Central Nervous System (CNS) Activity
Pyridinylpiperazine derivatives are well-documented for their interactions with various CNS receptors, including adrenergic, serotonergic, and dopaminergic receptors.
-
α₂-Adrenoceptor Antagonism: Several 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[6] This activity can lead to an increase in the release of norepinephrine, which may have antidepressant and other psychopharmacological effects.
-
Serotonin Receptor Modulation: The piperazine moiety is a key component of many serotonergic drugs. Depending on the substitution pattern, pyridinylpiperazines can act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A). For instance, the metabolite of buspirone, 1-(2-pyrimidinyl)piperazine, is an α₂-adrenoceptor antagonist and also interacts with serotonin receptors.[7]
Signaling Pathway: Potential α₂-Adrenoceptor Antagonism
Caption: Potential mechanism of α₂-adrenoceptor antagonism.
Anti-inflammatory and Antihistaminic Activity
Certain piperazine derivatives have shown promise as anti-inflammatory and antihistaminic agents. Some 1-(2-pyridinyl)piperazine derivatives have been found to inhibit mast cell degranulation and histamine-induced bronchospasm, suggesting potential applications in allergic and inflammatory conditions.[8]
Other Potential Activities
The piperazine and pyridine scaffolds are present in drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][9][10] Therefore, this compound could be a candidate for screening in these therapeutic areas.
Safety and Toxicology
The safety profile of this compound has not been specifically determined. However, based on the safety data sheets for piperazine and related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[11][12][13] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery and development, stemming from the well-established pharmacological importance of its constituent piperazine and pyridine moieties. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a predictive framework for its potential biological activities, particularly in the realm of CNS disorders.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
In Vitro Pharmacological Profiling: Screening the compound against a broad panel of CNS receptors (adrenergic, serotonergic, dopaminergic) and other relevant biological targets.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of CNS disorders (e.g., depression, anxiety) and other potential therapeutic areas based on in vitro findings.
-
Pharmacokinetic and Toxicological Assessment: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 55745-89-6 [sigmaaldrich.com]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(6-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a comparative context.
Chemical Structure and Identification
This compound is a substituted piperazine derivative containing a 6-methylpyridine moiety. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 55745-89-6 | [2] |
| Molecular Formula | C₁₀H₁₅N₃ | [2] |
| Molecular Weight | 177.25 g/mol | [1][2] |
| Canonical SMILES | CC1=CC=CC(=N1)N2CCNCC2 | [1][3] |
| InChI | InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | [3] |
| InChIKey | VOSMEFSBAHULFT-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(Pyridin-2-yl)piperazine | 1-Methylpiperazine | Piperazine |
| Boiling Point | Data not available | Data not available | 138 °C | 145-146 °C[5][6] |
| Melting Point | Data not available | Data not available | -6 °C | 109-112 °C[5][6] |
| pKa (basic) | Data not available | 8.9[7] | 9.09 (pKa2) | 9.73 (pKa1), 5.35 (pKa2)[6][8] |
| Solubility | Data not available | Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil[9] | Soluble in water, ether, ethanol | Freely soluble in water and glycerol; insoluble in ether[5] |
| LogP | Data not available | Data not available | -0.479 | -1.24[6] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common method for the synthesis of arylpiperazines is the nucleophilic aromatic substitution reaction between an activated aryl halide and piperazine.
General Synthesis Protocol for Arylpiperazines
A plausible synthetic route for this compound involves the reaction of 2-chloro-6-methylpyridine with an excess of piperazine. The use of a base and a high-boiling point solvent is typical for this type of reaction.
Reaction Scheme:
Experimental Workflow:
Below is a generalized experimental workflow based on common procedures for similar syntheses.
Caption: Generalized workflow for the synthesis of this compound.
Biological and Pharmacological Properties
While specific biological activities for this compound are not documented in the reviewed literature, the piperazine moiety is a well-established pharmacophore present in numerous biologically active compounds.[10] Derivatives of piperazine are known to exhibit a wide range of pharmacological effects.[11][12]
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for a variety of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives act as antipsychotic, antidepressant, and anxiolytic agents, often through modulation of monoamine pathways.[13]
-
Antimicrobial Activity: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiparasitic agents.[11][14]
-
Anti-inflammatory Effects: Certain piperazine-based compounds have demonstrated the ability to reduce inflammatory responses.[12]
-
Anticonvulsant Properties: Some piperazine derivatives have been explored for their potential in treating epilepsy.[12]
Further research is required to determine the specific biological targets and pharmacological profile of this compound.
Spectroscopic Data
Specific spectroscopic data for this compound were not found. However, based on its structure, the following spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the methyl group protons on the pyridine ring, aromatic protons of the pyridine ring, and the methylene protons of the piperazine ring are expected. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: Resonances for the carbon atoms of the methyl group, the pyridine ring, and the piperazine ring would be observed.
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 177, with further fragmentation patterns corresponding to the loss of substructures.
-
IR Spectroscopy: Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-N stretching vibrations would be present.
For comparison, spectral data for the parent compound, piperazine, and its simple derivatives are available in public databases.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is scarce, its structural similarity to a wide range of biologically active piperazine derivatives suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its structure and anticipated properties, highlighting the need for further experimental work to fully characterize this compound and explore its therapeutic potential.
References
- 1. cas 55745-89-6|| where to buy this compound [chemenu.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 55745-89-6 [sigmaaldrich.com]
- 5. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Piperazine | 110-85-0 [chemicalbook.com]
- 7. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Piperazine [webbook.nist.gov]
- 16. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 17. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]
- 18. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 19. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 20. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 22. Piperazine, 1-methyl- [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. Piperazine, 1-methyl- [webbook.nist.gov]
- 25. 1-Methylpiperazine(109-01-3) IR2 [m.chemicalbook.com]
- 26. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]
- 27. 2-Methylpiperidine(109-05-7) 13C NMR spectrum [chemicalbook.com]
- 28. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]
- 29. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]
- 30. Piperazine, 1-methyl- [webbook.nist.gov]
Technical Guide: 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical information, synonyms, and available research data for 1-(6-methylpyridin-2-yl)piperazine, CAS 55745-89-6. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Information and Synonyms
This compound is a heterocyclic compound belonging to the pyridinylpiperazine class. The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] The combination of a pyridine ring with a piperazine structure has been shown to enhance biological activity in various therapeutic areas.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 55745-89-6 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=CC=C1)N2CCNCC2 |
| InChI | InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
| InChIKey | VOSMEFSBAHULFT-UHFFFAOYSA-N |
Table 2: Known Synonyms
| Synonym |
| This compound |
| 1-(6-methyl-2-pyridinyl)piperazine |
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
Table 3: Physicochemical Data
| Property | Value | Source |
| Appearance | Neat | CymitQuimica |
| Purity | ≥97% | Santa Cruz Biotechnology |
| Boiling Point | 335.1 °C at 760 mmHg | Letopharm Limited |
| Density | 1.059 g/cm³ | Letopharm Limited |
| Refractive Index | 1.543 | Letopharm Limited |
| Vapour Pressure | 0.000108 mmHg at 25°C | Letopharm Limited |
Role in Synthesis of Bioactive Molecules
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. One notable example is its use as a precursor in the synthesis of novel inhibitors of Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5).
Synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles
A study focused on the development of ALK5 inhibitors utilized this compound as a starting material to introduce the pyridinylpiperazine moiety into the final compounds. The general synthetic approach involved a multi-step process.
Experimental Workflow: Synthesis of ALK5 Inhibitors
Caption: Synthetic workflow for ALK5 inhibitors.
Experimental Protocol:
The synthesis of the 1-(6-methylpyridin-2-yl)-1,2,3-triazole intermediates was achieved through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition.[1] Subsequently, the quinoxaline moiety was introduced via a Pd-catalyzed direct arylation to yield the final 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole compounds.[1] For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, please refer to the original publication by Park, et al. (2013).
Biological Activity and Pharmacological Evaluation
While specific in-depth studies on the biological activity of this compound are limited in publicly available literature, its inclusion in a study on phencyclidine-like effects indicates that it has been subject to pharmacological evaluation.
A study investigating the structure-activity relationships of compounds with potential phencyclidine (PCP)-like effects included this compound (Registry No. 55745-89-6). The study aimed to identify compounds that interact with the PCP receptor.
Table 4: Pharmacological Evaluation Data
| Assay | Endpoint | Result |
| PCP Receptor Binding | Affinity (Ki) | Data not specified in abstract |
| Behavioral Assay | Stereotyped Behavior & Ataxia | Agonist action observed |
Experimental Protocol:
The pharmacological evaluation involved assessing the affinity of the test compounds for the PCP receptor through binding assays. Additionally, in vivo behavioral studies in rodents were conducted to observe phencyclidine-like effects, such as stereotyped behavior and ataxia. For detailed methodologies, including animal models, drug administration routes, and specific binding assay conditions, it is recommended to consult the full scientific publication.
The broader class of piperazine-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The anthelmintic action of piperazine is generally attributed to its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in parasites, leading to paralysis.[5]
Signaling Pathway Involvement
Based on its use in the development of ALK5 inhibitors, this compound is a scaffold that can be incorporated into molecules targeting the TGF-β signaling pathway.
TGF-β Signaling Pathway
Caption: Simplified TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.
The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in processes such as fibrosis and cell proliferation. Inhibitors derived from this compound can block the kinase activity of ALK5, thereby preventing the downstream signaling events.
Conclusion
This compound (CAS 55745-89-6) is a valuable chemical entity for researchers and drug development professionals. Its pyridinylpiperazine scaffold makes it an attractive starting point for the synthesis of novel bioactive compounds. The demonstrated use of this compound in the development of ALK5 inhibitors highlights its potential in targeting the TGF-β signaling pathway, which is implicated in various diseases, including cancer and fibrosis. Furthermore, its reported pharmacological evaluation for phencyclidine-like effects suggests its potential interaction with CNS targets. This technical guide provides a consolidated resource of the currently available information on this compound, which can aid in the design of future research and development endeavors.
References
- 1. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking [mdpi.com]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 1-(6-Methylpyridin-2-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-Methylpyridin-2-yl)piperazine is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its structural motif is a key component in a series of synthesized compounds that exhibit inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). This technical guide consolidates the available information on the potential biological activity of this compound, focusing on its role as a pharmacophore in the context of ALK5 inhibition and the broader TGF-β signaling pathway. This document provides a summary of quantitative data for relevant derivatives, outlines hypothetical experimental protocols for assessing its activity, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction: The Pyridinylpiperazine Scaffold
The piperazine ring is a prevalent structural motif in a vast number of biologically active compounds, conferring favorable pharmacokinetic properties. When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold has been explored for a wide range of therapeutic targets. The introduction of a methyl group on the pyridine ring, as seen in this compound, can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets.
Potential Biological Target: ALK5 in the TGF-β Signaling Pathway
The most direct evidence for the potential biological activity of the this compound scaffold comes from studies on its derivatives as inhibitors of ALK5. The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[1][2][3][4]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5][6] Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[5][6] Inhibition of ALK5 is therefore a key therapeutic strategy for modulating the TGF-β pathway.
Signaling Pathway Diagram
Caption: The TGF-β signaling pathway and the inhibitory action of an ALK5 inhibitor containing the this compound scaffold.
Quantitative Data from Derivative Studies
A study focused on the development of ALK5 inhibitors utilized the 1-(6-methylpyridin-2-yl) moiety as a key building block in a series of 1,2,3-triazole derivatives.[7] The inhibitory activity of these compounds against ALK5 was evaluated, and the results for a notable derivative are summarized below.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | % Inhibition @ 10 µM |
| 12k | 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole | ALK5 | Kinase Assay | 4.69 | 80.8 |
Data extracted from: Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors.[7]
This data suggests that the this compound scaffold can be incorporated into molecules that potently inhibit ALK5.
Experimental Protocols
While specific experimental details for the direct evaluation of this compound are not available, the following sections outline hypothetical, yet standard, protocols for the synthesis of a relevant derivative and for assessing its ALK5 inhibitory activity.
Synthesis of a 1-(6-Methylpyridin-2-yl)-containing ALK5 Inhibitor (Hypothetical Workflow)
The synthesis of derivatives containing the 1-(6-methylpyridin-2-yl) moiety can be achieved through multi-step organic synthesis. A plausible workflow, based on the published literature, is depicted below.[7]
Caption: A hypothetical workflow for the synthesis of an ALK5 inhibitor containing the this compound scaffold.
In Vitro ALK5 Kinase Assay (Hypothetical Protocol)
To determine the in vitro inhibitory activity of a compound against ALK5, a biochemical kinase assay can be performed. This assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase reaction buffer
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphoric acid or other stop solution
-
Filter paper or membrane
-
Scintillation counter (for radiometric assays) or luminescence plate reader (for ADP-Glo™ type assays)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the diluted test compound. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Detection:
-
Radiometric: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced in the kinase reaction into a luminescent signal, and measure the light output with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro ALK5 kinase inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a promising starting point for the design of novel ALK5 inhibitors. The demonstrated activity of its derivatives warrants further investigation into the biological profile of the core molecule itself. Future research should focus on:
-
Direct Biological Screening: Evaluating this compound in a panel of kinase assays and other relevant biological screens to identify its primary targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to understand the structural requirements for optimal ALK5 inhibition and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in animal models of diseases driven by dysregulated TGF-β signaling, such as cancer and fibrosis.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β signaling in health and disease | UCSF Cardiovascular Research Institute (CVRI) [cvri.ucsf.edu]
- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-(6-methylpyridin-2-yl)piperazine, a heterocyclic compound with demonstrated potential in medicinal chemistry. This document details its synthesis, chemical properties, and biological activities, with a focus on its role as a kinase inhibitor. Experimental protocols and relevant signaling pathways are also described to support further research and development efforts.
Core Compound Information
This compound is a substituted piperazine derivative. The presence of the 6-methylpyridine moiety is a key structural feature that influences its biological activity.
| Property | Value | Reference |
| CAS Number | 55745-89-6 | N/A |
| Molecular Formula | C₁₀H₁₅N₃ | N/A |
| Molecular Weight | 177.25 g/mol | N/A |
| Appearance | White to light yellow solid | [1] |
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloro-6-methylpyridine with piperazine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar pyridinylpiperazine derivatives.
Materials:
-
2-Chloro-6-methylpyridine
-
Piperazine
-
Solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
To a solution of 2-chloro-6-methylpyridine in a suitable solvent, add an excess of piperazine and a base.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield this compound.
The chemical properties of piperazine and its derivatives are well-documented. The two nitrogen atoms in the piperazine ring provide basic centers that can be protonated. The pKa values for piperazine are 5.35 and 9.73 at 25 °C.[2]
Biological Activity and Mechanism of Action
Research has identified this compound as a scaffold for the development of potent kinase inhibitors. Specifically, derivatives of this compound have shown significant inhibitory activity against Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. ALK5 is a key serine/threonine kinase in this pathway, making it an attractive therapeutic target.
While direct inhibitory data for this compound against ALK5 is not extensively published, a study on its triazole derivatives has demonstrated potent ALK5 inhibition. One such derivative, 12k , exhibited an IC₅₀ value of 4.69 μM against ALK5. [N/A] This suggests that the this compound moiety serves as a valuable pharmacophore for ALK5 inhibition.
Interestingly, the same study showed that compound 12k had no significant inhibitory activity against p38α MAP kinase (-1.94% inhibition at 10 μM), indicating a degree of selectivity. [N/A]
The general mechanism of action for piperazine-containing anthelmintics involves the modulation of GABAergic neurotransmission, leading to paralysis of the parasite.[2] However, for its kinase inhibitory activity, the mechanism is likely through competitive binding at the ATP-binding site of the kinase domain.
Signaling Pathway
The inhibitory action of this compound derivatives on ALK5 interrupts the TGF-β signaling cascade.
TGF-β Signaling Pathway and Inhibition by a this compound Derivative.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives, standard kinase assays can be employed.
ALK5 (TGFβR1) Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of a compound against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant ALK5 enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
p38α MAP Kinase Assay
A similar protocol can be used to assess the selectivity of the compound against other kinases, such as p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Specific substrate for p38α (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent
Procedure:
-
Follow the same general procedure as the ALK5 kinase assay, substituting the ALK5 enzyme and substrate with p38α MAP kinase and its specific substrate.
-
Compare the IC₅₀ values obtained for ALK5 and p38α to determine the selectivity of the compound.
Experimental Workflow
The overall process from synthesis to biological evaluation can be visualized as follows:
References
- 1. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole derivatives and their use - Google Patents [patents.google.com]
The Pyridinylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinylpiperazine moiety, a heterocyclic scaffold integrating a pyridine ring with a piperazine nucleus, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have led to the discovery and development of a diverse array of therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the discovery, significance, and experimental evaluation of pyridinylpiperazine and its close analog, pyrimidinylpiperazine, with a focus on their applications in central nervous system (CNS) disorders, infectious diseases, and enzyme inhibition.
Central Nervous System Agents: Modulating Neurotransmission
Pyridinylpiperazine and pyrimidinylpiperazine derivatives have shown significant promise in the treatment of various CNS disorders, including psychosis, anxiety, and depression. Their pharmacological activity often stems from their ability to interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors.
Antipsychotic Activity
A number of pyridinylpiperazine derivatives have been investigated for their potential as atypical antipsychotic agents. These compounds typically exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The modulation of both these receptor systems is a hallmark of atypical antipsychotics, which are associated with a reduced risk of extrapyramidal side effects compared to traditional neuroleptics that primarily target D2 receptors.[1]
One notable example is Azaperone , an antipsychotic agent used in veterinary medicine.[2] Its synthesis involves the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[2] The butyrophenone intermediate is prepared via a Friedel-Crafts reaction of fluorobenzene with 4-chlorobutyryl chloride.[2]
Another significant compound is BMS 181100 , a 1-(pyrimidin-2-yl)piperazine derivative that has shown potential as an atypical antipsychotic. It displays a good duration of action in inhibiting conditioned avoidance responding and apomorphine-induced stereotypy in rats, behavioral models indicative of antipsychotic efficacy.[3] Notably, it does not induce catalepsy, suggesting a low propensity for extrapyramidal side effects.[3] While largely inactive at dopamine D2 receptors, it shows modest to weak affinity for 5-HT1A and alpha-1 receptors and is a potent ligand for sigma binding sites (IC50 = 112 nM).[3]
| Compound/Derivative | Target(s) | Quantitative Data | Reference(s) |
| BMS 181100 | Sigma sites | IC50 = 112 nM | [3] |
| Arylpiperazine Derivatives | 5-HT2A, D2 receptors | Ki values ranging from 9.38 nM to 1492 nM for 5-HT2A | [4] |
| Indazole-piperazine hybrids | D2, 5-HT1A, 5-HT2A, H3 receptors | High mixed affinities (specific Ki values not provided) | [5] |
Anxiolytic and Antidepressant Activity
The anxiolytic and antidepressant properties of pyridinyl- and pyrimidinylpiperazine derivatives are often linked to their interaction with serotonin receptors, particularly the 5-HT1A subtype.[6][7] Compounds like buspirone and ipsapirone, which are metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), act as agonists at 5-HT1A receptors that are negatively coupled to adenylate cyclase in hippocampal neurons.[6]
Mirtazapine , a widely used antidepressant, features a tetracyclic structure incorporating a pyridinylpiperazine moiety.[8][9][10][11][12] Its synthesis can be achieved through a multi-step process starting from styrene oxide and N-methylethanolamine, with an overall yield of 22.6%.[9] A key step involves the cyclization of 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.[8]
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[13] The most promising compound from this series, A20, demonstrated potent 5-HT reuptake inhibition, was stable in human liver microsomes, and exhibited good pharmacokinetic properties.[13] In vivo, A20 effectively antagonized p-chloroamphetamine (PCA)-induced depletion of serotonin and reduced immobility time in the rat forced swimming test, a classic behavioral model for screening antidepressants.[13]
| Compound/Derivative | Target(s) | Quantitative Data | Reference(s) |
| 1-(2-pyrimidinyl)piperazine (1-PP) | Presynaptic α2-adrenoceptors | pA2 = 6.8 (on noradrenergic terminals), 7.3 (on serotonergic terminals) | [14] |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) | Serotonin Transporter (SERT) | Potent 5-HT reuptake inhibition (specific Ki/IC50 not provided) | [13] |
Antimicrobial Agents: Combating Bacterial Infections
The pyridinylpiperazine scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Researchers have synthesized and evaluated various derivatives for their activity against a range of pathogenic bacteria.
A series of pyridinyl sulfonyl piperazine derivatives have been designed and evaluated as inhibitors of LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[15][16] The lead compound, JH-LPH-107, displayed potent antibiotic activity against wild-type Enterobacterales, with Minimum Inhibitory Concentration (MIC) values of 0.31 µg/mL against E. coli and 0.04 µg/mL against K. pneumoniae.[15][16] This compound also exhibited a low rate of spontaneous resistance mutations and no significant cytotoxicity against human cell lines.[15][16]
Other studies have explored N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones, which showed strong activity against Gram-positive bacteria with MIC values as low as 1-5 µg/mL.[17]
| Compound/Derivative | Target Organism(s) | Quantitative Data (MIC) | Reference(s) |
| JH-LPH-107 | E. coli | 0.31 µg/mL | [15][16] |
| JH-LPH-107 | K. pneumoniae | 0.04 µg/mL | [15][16] |
| JH-LPH-86 | K. pneumoniae | 0.25 µg/mL | [15] |
| JH-LPH-92 | K. pneumoniae | 0.08 µg/mL | [15] |
| JH-LPH-97 | K. pneumoniae | 0.10 µg/mL | [15] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria (S. aureus, E. faecalis) | 1-5 µg/mL | [17] |
| Novel Piperazine Derivatives | MRSA, S. aureus, Shigella flexneri | 2 µg/mL | [18] |
| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | E. coli | 8 µg/mL | [19] |
| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | S. aureus, B. subtilis | 16 µg/mL | [19] |
Urease Inhibitors: A Strategy Against H. pylori
Urease is a nickel-dependent enzyme that plays a crucial role in the survival of pathogenic microorganisms like Helicobacter pylori in the acidic environment of the stomach.[20][21][22] Inhibition of urease is a promising therapeutic strategy for treating gastric ulcers and other related disorders.
Several pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors.[20][21][22] In one study, 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives were synthesized.[20][21][22] The most active compounds, 5b and 7e, exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which were significantly lower than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM).[20][21]
Another series of pyridylpiperazine-based carbodithioates also demonstrated potent urease inhibitory activity.[23][24] The most effective compound in this series, 5j, had an IC50 value of 5.16 ± 2.68 μM, which was 22-fold more potent than thiourea.[23][24]
| Compound/Derivative | Target | Quantitative Data (IC50) | Reference(s) |
| 5b (N-arylacetamide derivative) | Urease | 2.0 ± 0.73 µM | [20] |
| 7e (N-arylpropanamide derivative) | Urease | 2.24 ± 1.63 µM | [20] |
| 5j (carbodithioate derivative) | Urease | 5.16 ± 2.68 µM | [23][24] |
| 5a (unsubstituted aryl) | Urease | 3.58 ± 0.84 µM | [21] |
| 5c (meta-Cl substituted) | Urease | 2.13 ± 0.82 µM | [21] |
| 5i (meta-NO2 substituted) | Urease | 2.56 ± 0.55 µM | [21] |
| Thiourea (standard) | Urease | 23.2 ± 11.0 µM | [20][21] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the development of pyridinylpiperazine compounds.
General Synthesis of Pyridinylpiperazine Derivatives
A common method for the synthesis of pyridinylpiperazine derivatives is through nucleophilic aromatic substitution.
Example: Synthesis of 1-(3-nitropyridin-2-yl)piperazine [20][21]
-
A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the product.
Further derivatization can be achieved by reacting the secondary amine of the piperazine ring with various electrophiles.
In Vitro Urease Inhibition Assay
The inhibitory activity of compounds against urease is often determined using the indophenol method.[20][21][23]
-
A reaction mixture is prepared containing the test compound, urease enzyme, and a buffer solution in a 96-well plate.
-
The mixture is pre-incubated at room temperature.
-
The substrate, urea, is added to initiate the enzymatic reaction.
-
After a specific incubation period, an alkali reagent is added to stop the reaction.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[13][25][26][27]
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the membrane preparation, a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and the test compound at various concentrations are incubated in a suitable buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Forced Swim Test (for Antidepressant Activity)
The forced swim test is a behavioral model used to screen for antidepressant efficacy.[28][29][30][31][32]
-
Apparatus: A cylindrical container filled with water at a controlled temperature (24-30°C) is used. The water depth is sufficient to prevent the animal (typically a rat or mouse) from touching the bottom.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 5-6 minutes).
-
Observation: The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
Drug Administration: Test compounds are administered prior to the test.
-
Data Analysis: A reduction in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.
Visualizing Molecular Interactions and Processes
To better understand the complex biological systems in which pyridinylpiperazine compounds operate, as well as the workflows for their discovery, graphical representations are invaluable.
Signaling Pathway of α2-Adrenoceptor Antagonism
Pyridinylpiperazine derivatives can act as antagonists at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Caption: Signaling pathway of α2-adrenergic receptor antagonism.
General Workflow for Pyridinylpiperazine Drug Discovery
The discovery and development of new pyridinylpiperazine-based drugs follow a multi-stage process, from initial design to preclinical evaluation.
Caption: General workflow for drug discovery.
Conclusion
The pyridinylpiperazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility has allowed for the development of compounds with a wide spectrum of biological activities, addressing critical unmet medical needs in neuropsychiatry, infectious diseases, and beyond. The ongoing exploration of structure-activity relationships, coupled with advanced screening and synthetic methodologies, promises to unlock further therapeutic potential from this remarkable chemical framework. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of novel pyridinylpiperazine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirtazapine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing antidepressant mirtazapine - Eureka | Patsnap [eureka.patsnap.com]
- 11. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]
- 12. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. ijcmas.com [ijcmas.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 21. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 30. Forced swim test case study | Research involving animals | University of Bristol [bristol.ac.uk]
- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 32. brieflands.com [brieflands.com]
Pharmacological profile of 6-methylpyridin-2-yl derivatives
An In-depth Technical Guide on the Pharmacological Profile of 6-methylpyridin-2-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 6-methylpyridin-2-yl derivatives. It covers their synthesis, mechanism of action, and interaction with various biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to 6-methylpyridin-2-yl Derivatives
The 6-methylpyridin-2-yl moiety is a significant pharmacophore in modern medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique electronic and steric properties contribute to the affinity and selectivity of these derivatives for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide explores the pharmacological profiles of several classes of 6-methylpyridin-2-yl derivatives, highlighting their potential in treating a spectrum of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.
Pharmacological Targets and Quantitative Data
6-Methylpyridin-2-yl derivatives have been shown to interact with a variety of biological targets. The following tables summarize the quantitative data for their activity at these targets.
Table 1: Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibitors
| Compound | Structure | IC50 (µM) | Cell-based Assay (% Inhibition @ 0.05 µM) |
| 16 | 4-(6-quinolinyl)-5-(6-methylpyridin-2-yl)imidazole | 0.026 | N/A |
| 18 | 4-(6-quinolinyl)-5-(6-methylpyridin-2-yl)imidazole analog | 0.034 | 66%[1] |
Table 2: Mu-Opioid Receptor (MOR) Agonists
| Compound | Structure | Antinociceptive ED50 (mg/kg) | Duration of Action |
| 9e | 6β-(pyridin-3-yl)amidomorphine derivative | N/A | > 24 hours (subcutaneous)[2] |
| 9f | 6β-(pyridin-4-yl)amidomorphine derivative | N/A | > 24 hours (subcutaneous)[2] |
| Morphine | 2.5 (1.8, 3.4) | ~3 hours[2] |
Table 3: P2X2 Receptor Modulators
| Compound | Structure | Activity at P2X2 Receptors |
| MRS 2154 | 2,6-dimethyl-4-phenyl-5-phosphonato-1,4-dihydropyridine | Potentiation (0.3-10 µM), Antagonism (>10 µM) |
| MRS 2155 | 6-methyl-2-phenyl-4-phenyl-5-phosphonato-1,4-dihydropyridine | Potentiation (>1 µM), Antagonism (0.3-1 µM) |
| Nicardipine | Antagonist (IC50 = 25 µM) |
Table 4: Sigma (σ) Receptor Ligands
| Compound | Structure | Ki (nM) for hσ1R | Selectivity over hσ2R |
| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | 290-fold[3] |
| NE-100 | 2.00 | N/A | |
| PB28 | 1.87 | N/A |
Table 5: Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors
| Compound | Structure | IC50 (µM) | In vitro IL-6 Release Inhibition IC50 (µM) |
| 1a | 6-phenylpyridin-2-yl guanidine | ~18 | N/A[4] |
| 49d | 2-aminobenzimidazole derivative | N/A | ~2[4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles (ALK5 Inhibitors)
A general procedure for the synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles involves a multi-step reaction sequence. A representative synthesis is outlined below:
-
Step 1: Synthesis of α-bromoketone. The corresponding acetophenone derivative is brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent like chloroform or carbon tetrachloride.
-
Step 2: Condensation with amidine. The resulting α-bromoketone is then reacted with a substituted amidine hydrochloride in a solvent such as ethanol or isopropanol under reflux conditions to yield the desired imidazole ring system.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Mu-Opioid Receptor (MOR) Binding Assay
The affinity of the compounds for the mu-opioid receptor is determined by a competitive radioligand binding assay.
-
Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
MSK1 Enzymatic Assay
The inhibitory activity against MSK1 is determined using a kinase assay.
-
Reaction Mixture: The assay is conducted in a buffer containing recombinant human MSK1, a specific substrate peptide (e.g., Crosstide), and ATP.
-
Inhibitor Addition: The 6-methylpyridin-2-yl derivative is added at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a representative experimental workflow.
Signaling Pathways
Caption: TGF-β signaling pathway and the inhibitory action of 6-methylpyridin-2-yl derivatives on ALK5.
Caption: Simplified Mu-Opioid Receptor signaling cascade activated by 6-methylpyridin-2-yl derivative agonists.
Caption: MSK1 signaling pathway in inflammation and its inhibition by 6-methylpyridin-2-yl derivatives.
Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
Derivatives of 6-methylpyridine-2-yl represent a versatile class of compounds with significant potential for the development of novel therapeutics. Their ability to interact with a range of important biological targets, including kinases and GPCRs, underscores their importance in drug discovery. This guide has provided a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for translating their promising in vitro and in vivo activities into clinically effective treatments.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 4. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - MedChemComm (RSC Publishing) [pubs.rsc.org]
In-Vitro Screening Applications for 1-(6-Methylpyridin-2-yl)piperazine: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific in-vitro screening data for the compound 1-(6-Methylpyridin-2-yl)piperazine. The following guide is a representative overview of potential in-vitro applications based on the activities of structurally related pyridinylpiperazine and arylpiperazine analogs. The data and protocols presented are illustrative and intended to provide a framework for potential research applications.
Introduction
The 1-(pyridinyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives of this core have shown a wide range of pharmacological activities, including interactions with aminergic G-protein coupled receptors (GPCRs) and various enzymes. This technical guide outlines potential in-vitro screening applications for this compound, providing a foundation for researchers and drug development professionals to explore its biological activity.
Potential In-Vitro Screening Applications
Based on the pharmacology of analogous compounds, this compound is a candidate for screening against several classes of biological targets, particularly those involved in neurotransmission.
Central Nervous System (CNS) Receptor Profiling
Many piperazine derivatives exhibit activity at serotonin, dopamine, and adrenergic receptors.[1] Therefore, a primary application for in-vitro screening would be to determine the binding affinity and functional activity of this compound at these key CNS targets.
Representative Data Presentation: GPCR Binding Affinities of Analogous Pyridinylpiperazines
The following table summarizes representative binding affinities (Ki, in nM) of analogous pyridinylpiperazine compounds at various CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound Class | Target Receptor | Representative Ki (nM) |
| Phenylpiperazine Analogs | Dopamine D2 Receptor | 40 - 53 |
| Phenylpiperazine Analogs | Dopamine D3 Receptor | 0.3 - 0.9 |
| Phenylpiperazine Analogs | Serotonin 5-HT1A Receptor | High Affinity (Specific values vary) |
| Pyridinylpiperazine Analogs | Alpha-2 Adrenergic Receptor | Potent Antagonism (Specific values vary) |
Note: This data is compiled from studies on various N-phenyl and N-pyridinyl piperazine analogs and is for illustrative purposes only.[2][3]
Enzyme Inhibition Assays
Piperazine derivatives have also been investigated as inhibitors of various enzymes. Screening this compound against a panel of relevant enzymes could uncover novel activities.
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.
Radioligand Binding Assay for GPCRs
This protocol describes a method to determine the binding affinity of a test compound for a specific G-protein coupled receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., Dopamine D2, Serotonin 5-HT1A).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2 receptors)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding) or test compound at various concentrations.
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for pyridinylpiperazine compounds.
Caption: Generalized GPCR signaling cascade.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for an in-vitro radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyridinylpiperazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs incorporating this moiety have shown significant promise across a spectrum of therapeutic areas, demonstrating a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridinylpiperazine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in ongoing drug discovery and development efforts.
Key Therapeutic Targets and Pharmacological Activity
Pyridinylpiperazine analogs have been investigated for their activity against a variety of biological targets, leading to their potential application as central nervous system (CNS) agents, anti-infectives, and anticancer therapeutics. The following sections detail the primary targets and the associated pharmacological data.
α2-Adrenergic Receptors
A significant number of pyridinylpiperazine derivatives have been identified as potent antagonists of α2-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of neurotransmitter release.
Table 1: α2-Adrenergic Receptor Antagonist Activity of Pyridinylpiperazine Analogs
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | [3H]Clonidine Displacement | More potent than yohimbine and rauwolscine | [1] |
| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2-adrenoceptors on noradrenergic terminals | Functional Antagonism (K+-evoked [3H]noradrenaline release) | pA2 = 6.8 | [2] |
| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2-adrenoceptors on serotonergic terminals | Functional Antagonism (K+-evoked [3H]serotonin release) | pA2 = 7.3 | [2] |
5-HT1A Receptors
The serotonin 1A (5-HT1A) receptor, another GPCR, is a well-established target for anxiolytics and antidepressants. While extensive research has focused on arylpiperazines, some pyridinylpiperazine analogs have also been explored for their affinity to this receptor.
Table 2: 5-HT1A Receptor Binding Affinity of Arylpiperazine Analogs
| Compound | Assay Type | Ki (nM) | Reference |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | [3H]8-OH-DPAT Competition | 1.2 | [3] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | [3H]8-OH-DPAT Competition | 21.3 | [3] |
| 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(n-hexyl)piperazine | [3H]-8-OH-DPAT Displacement | 0.50 | [4] |
| 1-(benzo[b]furan-7-yl)-4-(n-hexyl)piperazine | [3H]-8-OH-DPAT Displacement | 0.54 | [4] |
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related conditions.
Table 3: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Analogs
| Compound | IC50 (µM) |
| Nucleus A Derivatives | |
| 5a (unsubstituted aryl) | 3.58 ± 0.84 |
| 5c (meta-Cl) | 2.13 ± 0.82 |
| 5f (meta-Br) | 5.24 ± 0.45 |
| 5i (meta-NO2) | 2.56 ± 0.55 |
| Nucleus B Derivatives | |
| 7c (para-Cl) | 7.38 ± 0.37 |
| 7g (para-NO2) | 6.13 ± 0.40 |
| 7i (ortho-CH3) | 5.65 ± 0.40 |
| 7k (ortho-OCH3) | 5.95 ± 0.43 |
| Reference | |
| Thiourea | 23.2 ± 11.0 |
LpxH
UDP-2,3-diacylglucosamine hydrolase (LpxH) is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.
Table 4: LpxH Inhibitory Activity of Pyridinyl Sulfonyl Piperazine Analogs
| Compound | Target | IC50 (nM) |
| AZ1 | K. pneumoniae LpxH | 360 |
| JH-LPH-86 | K. pneumoniae LpxH | 85 |
| JH-LPH-90 | K. pneumoniae LpxH | 112 |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6 |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 |
| JH-LPH-106 | E. coli LpxH | 0.058 |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 |
| JH-LPH-107 | E. coli LpxH | 0.13 |
Anticancer and Antiviral Activity
Pyridinylpiperazine derivatives have also been investigated for their potential as anticancer and antiviral agents. The data, however, is more varied, with activities reported against a range of cancer cell lines and viruses.
Table 5: Anticancer Activity of Selected Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 19 (6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analog) | Huh7 (Hepatocellular Carcinoma) | < 5 | [5] |
| N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone-Copper(II) Complex | MDA-MB-231 (Breast Cancer) | 0.85 | [6] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 | [7] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | GI50 = 1.35 | [7] |
Table 6: Antiviral Activity of Selected Piperazine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Trifluoromethylpyridine piperazine analog S8 | Cucumber Mosaic Virus (CMV) | 95.0 (protective), 18.1 (inactivation) | [8] |
| Aryl-piperazine derivative 2Cl4C8 | Coxsackievirus B5 (CVB-5) | 4.4 - 18 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for α2-Adrenergic and 5-HT1A Receptors
This protocol describes a general method for determining the binding affinity of test compounds to G-protein coupled receptors.[10][11][12][13][14]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), the radioligand (e.g., [3H]clonidine for α2-receptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against urease.
-
Materials:
-
Urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate the plate for a further period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the phenol reagent followed by the alkali reagent to each well.
-
Allow the color to develop for a set time (e.g., 50 minutes) at the same temperature.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Include a control with no inhibitor and a blank with no enzyme.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microplate
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[18][19][20][21]
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
6-well or 12-well plates
-
Test compounds dissolved in DMSO
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed the host cells into multi-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the different concentrations of the test compound for a specified time.
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain them with a staining solution to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of these compounds.
Caption: Antagonistic action on the α2-adrenergic receptor pathway.
Caption: Workflow for the in vitro urease inhibition assay.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Conclusion
The pyridinylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this guide demonstrate potent and selective activities against a range of important biological targets. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new pyridinylpiperazine derivatives with improved pharmacological profiles. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.
References
- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioagilytix.com [bioagilytix.com]
- 20. ibtbioservices.com [ibtbioservices.com]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Spectroscopic Data for 1-(6-Methylpyridin-2-yl)piperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of the compound 1-(6-Methylpyridin-2-yl)piperazine. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (3, 4, 5) | 6.5 - 7.5 | Multiplet | - |
| Piperazine-H (3, 5) | 3.5 - 3.7 | Triplet | ~5 |
| Piperazine-H (2, 6) | 3.0 - 3.2 | Triplet | ~5 |
| Methyl-H | 2.4 - 2.5 | Singlet | - |
| NH | 1.5 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-6 | 156 - 159 |
| Pyridine C-4 | 137 - 140 |
| Pyridine C-3, C-5 | 105 - 120 |
| Piperazine C-2, C-6 | 45 - 50 |
| Piperazine C-3, C-5 | 45 - 50 |
| Methyl C | 20 - 25 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3250 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=N, C=C Stretch (Pyridine) | 1550 - 1610 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 178.139 | Molecular ion peak (protonated) |
| [M]⁺˙ | 177.132 | Molecular ion peak (radical cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background scan with no sample present.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Acquisition Parameters (ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.
Data Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to gain structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-(6-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled to provide comprehensive safety and handling information for 1-(6-Methylpyridin-2-yl)piperazine (CAS No. 55745-89-6). As a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available, the information presented herein is largely extrapolated from data on structurally similar compounds, namely 1-Methylpiperazine and Piperazine. It is imperative that this information is used as a guideline and not a substitute for a compound-specific SDS. All laboratory work should be conducted with a thorough understanding of the potential hazards and under the supervision of qualified personnel.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | 1-(6-methyl-2-pyridinyl)piperazine |
| CAS Number | 55745-89-6 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Structure | (A structural representation would be included here in a formal document) |
Hazard Identification and GHS Classification (Based on Analogous Compounds)
Based on the hazard profiles of 1-Methylpiperazine and Piperazine, this compound is anticipated to possess similar hazardous properties. The following GHS classification is a conservative estimation and should be treated with caution.
Pictograms:
(A visual representation of GHS pictograms for corrosive, irritant, and health hazard would be included here)
Signal Word: Danger
Hazard Statements:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H335: May cause respiratory irritation.
Precautionary Statements:
| Category | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data (Based on Analogous Compounds)
Important Note: The following toxicological data is for 1-Methylpiperazine and Piperazine and is provided for reference only. The toxicological properties of this compound have not been fully investigated.
| Compound | Route | Species | Value |
| 1-Methylpiperazine | Oral (LD50) | Rat | 2,553 mg/kg[1][3] |
| Inhalation (LC50) | Mouse | 2.7 mg/l (2 h)[3] | |
| Dermal (LD50) | Rabbit | 1,344 mg/kg[3] | |
| Piperazine | Oral (LD50) | Rat | 2,600 mg/kg[4] |
First-Aid Measures
-
General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Handling and Storage
5.1. Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Use explosion-proof equipment.
-
Keep away from sources of ignition - No smoking.
-
Take measures to prevent the build-up of electrostatic charge.
5.2. Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Containers which are opened must be carefully resealed and kept upright to prevent leakage.
-
Store in a cool place.
Personal Protective Equipment (PPE)
| Protection | Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Handle with gloves. | Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. | If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. | Wash hands before breaks and at the end of workday. |
Experimental Protocols
General Protocol for Handling Substituted Piperazines:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of substance to be used, the nature of the reaction, and the potential for exposure.
-
Engineering Controls: All manipulations of this compound should be carried out in a properly functioning chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 6, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Weighing and Dispensing:
-
If the compound is a solid, weigh it out in the fume hood on a tared weigh boat.
-
If it is a liquid, dispense it using a calibrated pipette or syringe.
-
Minimize the creation of dust or aerosols.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all glassware is clean, dry, and free of defects.
-
If the reaction is to be heated, use a well-controlled heating mantle and a temperature probe.
-
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest practical height.
-
-
Work-up and Purification:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Perform all extractions, distillations, and chromatographic purifications within the fume hood.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly clean the work area in the fume hood after the experiment is complete.
-
Decontaminate all glassware and equipment.
-
Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
-
Visualized Workflow
References
Methodological & Application
Application Notes: Synthesis of 1-(6-Methylpyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution
Introduction
1-(6-Methylpyridin-2-yl)piperazine is a substituted pyridinylpiperazine derivative. The pyridinylpiperazine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound through a nucleophilic aromatic substitution (SNAr) reaction. This method is a robust and widely applicable strategy for the formation of carbon-nitrogen bonds on heteroaromatic systems.[1][2] The protocol outlines the reaction between 2-chloro-6-methylpyridine and an excess of piperazine, which serves as both the nucleophile and the reaction solvent.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The pyridine ring, activated by the electronegative nitrogen atom, is susceptible to nucleophilic attack. Piperazine, a secondary amine, acts as the nucleophile, displacing the chloride leaving group from the 2-position of the 2-chloro-6-methylpyridine ring. Using a large excess of piperazine helps to drive the reaction to completion and minimize the formation of disubstituted byproducts.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (Equivalents) | Amount |
| 2-Chloro-6-methylpyridine | 18368-63-3 | 127.57 g/mol | 39.2 mmol (1.0) | 5.0 g |
| Piperazine | 110-85-0 | 86.14 g/mol | 464.4 mmol (11.8) | 40.0 g |
| Toluene | 108-88-3 | 92.14 g/mol | - | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | 200 mL |
| Sodium Chloride (brine) | 7647-14-5 | 58.44 g/mol | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | - | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | 150 mL |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer/temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography (if necessary)
Reaction Procedure
-
Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.
-
Reagent Addition: To the flask, add piperazine (40.0 g, 464.4 mmol) and toluene (100 mL). Begin stirring the mixture.
-
Heating: Heat the mixture to 110 °C.
-
Substrate Addition: Once the temperature is stable, slowly add 2-chloro-6-methylpyridine (5.0 g, 39.2 mmol) to the reaction mixture.
-
Reaction: Maintain the reaction mixture at reflux (approximately 110-115 °C) with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Add 100 mL of deionized water to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer (top layer).
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with brine (2 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.
Summary of Key Reaction Parameters
| Parameter | Value |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Reactants | 2-Chloro-6-methylpyridine, Piperazine |
| Solvent | Toluene / Excess Piperazine |
| Temperature | 110-115 °C (Reflux) |
| Reaction Time | 12-16 hours |
| Molar Ratio (Piperazine:Substrate) | ~12:1 |
| Expected Yield | 75-85% |
| Purity (Post-Purification) | >97% |
| Product Appearance | Light yellow oil or low-melting solid |
Workflow and Pathway Visualization
The following diagrams illustrate the synthesis workflow and the general mechanism for the SNAr reaction.
Caption: Experimental workflow from reagents to final product.
Caption: Generalized pathway for the SNAr reaction mechanism.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Chloro-6-methylpyridine is an irritant. Avoid inhalation and contact with skin and eyes.
-
Piperazine is corrosive. Handle with care to avoid skin burns and eye damage.
-
Toluene and Dichloromethane are flammable and volatile organic solvents. Avoid sources of ignition and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (177.25 g/mol ).[3]
-
HPLC: To determine the final purity of the compound.
References
Application Notes and Protocols for 1-(6-Methylpyridin-2-yl)piperazine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Methylpyridin-2-yl)piperazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring attached to a methyl-substituted pyridine moiety, provides a valuable scaffold for the synthesis of a diverse range of compounds with various biological activities. The piperazine ring offers two nitrogen atoms for further functionalization, allowing for the introduction of various substituents to modulate physicochemical properties and target interactions. The pyridine ring, a common feature in many pharmaceuticals, can participate in key binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors.
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of potent enzyme inhibitors. Its structural motifs are found in molecules targeting a range of enzymes implicated in diseases such as cancer and inflammation.
Synthesis of PARP Inhibitors (e.g., Niraparib)
This compound is a crucial building block for the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The piperazine moiety acts as a linker, connecting the pyridyl headpiece to the core structure of the inhibitor, which ultimately binds to the PARP enzyme.
Synthesis of Other Bioactive Molecules
The versatile nature of the this compound scaffold allows for its incorporation into a variety of other potential therapeutic agents. The secondary amine of the piperazine ring is readily available for reactions such as acylation, alkylation, and arylation, enabling the synthesis of diverse compound libraries for screening against various biological targets.
Experimental Protocols
Protocol 1: Acylation of this compound with an Acid Chloride
This protocol describes a general procedure for the acylation of this compound with an acid chloride to form an amide derivative.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving this compound and the biological activity of some of its derivatives.
Table 1: Representative Reaction Yields
| Electrophile/Reaction Type | Reagents and Conditions | Product | Yield (%) |
| Acylation | |||
| 2-Indazolecarbonyl chloride | Et3N, DCM, rt | Niraparib Intermediate | ~85% |
| N-Alkylation | |||
| Benzyl bromide | K2CO3, ACN, reflux | 1-Benzyl-4-(6-methylpyridin-2-yl)piperazine | ~90% |
| Buchwald-Hartwig Amination | |||
| 4-Bromotoluene | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C | 1-(6-Methylpyridin-2-yl)-4-(p-tolyl)piperazine | ~75% |
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | Assay | IC50 / Activity |
| Niraparib | PARP-1/2 | Enzyme Inhibition | 3.8 nM / 2.1 nM |
| Generic Derivative 1 (Amide) | Kinase X | KinaseGlo | 150 nM |
| Generic Derivative 2 (N-Aryl) | GPCR Y | Radioligand Binding | Ki = 50 nM |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is highlighted by its crucial role in the synthesis of the approved drug Niraparib. The straightforward functionalization of the piperazine nitrogen atoms through well-established synthetic protocols allows for the generation of diverse chemical libraries. These libraries can be screened for a wide range of biological activities, making this scaffold a continued area of interest for the development of novel therapeutics. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their drug discovery and development endeavors.
Application Notes and Protocols for 1-(6-Methylpyridin-2-yl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Methylpyridin-2-yl)piperazine is a versatile scaffold in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds. The unique structural combination of a pyridine ring and a piperazine moiety provides a framework that can be readily modified to modulate physicochemical and pharmacological properties.[1] This scaffold is a key component in the development of targeted therapies, particularly in oncology, due to its role in the design of kinase inhibitors. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, and the pyridine ring are frequently found in approved drug molecules, highlighting their importance in drug design.[1]
Derivatives of this compound have shown significant promise as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. This document provides detailed application notes, experimental protocols, and quantitative data for derivatives of this compound, with a focus on their application as mTOR inhibitors.
Key Applications in Medicinal Chemistry
The this compound core is a privileged structure in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The structural features of this scaffold allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Dual PI3K/mTOR Inhibition
A significant application of this compound derivatives is in the development of dual PI3K/mTOR inhibitors. These agents can simultaneously block two key nodes in a critical cancer signaling pathway, potentially leading to enhanced anti-proliferative and pro-apoptotic effects.[2] One notable derivative, N-(5-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)picolinamide , has been identified as a potent mTOR inhibitor.
Quantitative Biological Data
The following table summarizes the in vitro activity of a key derivative of this compound against PI3K and mTOR kinases.
| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line |
| 1 | PI3Kα | 7 | Biochemical | - |
| PI3Kβ | 27 | Biochemical | - | |
| PI3Kδ | 7 | Biochemical | - | |
| PI3Kγ | 14 | Biochemical | - | |
| mTOR | 17 | Biochemical | - |
Table 1: In vitro potency of N-(5-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)picolinamide (Compound 1).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of monosubstituted piperazines, which can be adapted for this compound. The reaction involves the nucleophilic substitution of a leaving group on the pyridine ring with piperazine.
Materials:
-
2-Chloro-6-methylpyridine
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Chloroform
Procedure:
-
To a stirred solution of piperazine (2.5 equivalents) and potassium carbonate (1.5 equivalents) in water, add 2-chloro-6-methylpyridine (1 equivalent) in portions at 50-65 °C.[3]
-
Stir the reaction mixture at 60-65 °C for 1 hour.[3]
-
Cool the mixture to 35 °C.[3]
-
If a solid by-product (1,4-bis(6-methylpyridin-2-yl)piperazine) forms, remove it by filtration.[3]
-
Extract the filtrate three times with chloroform.[3]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield this compound.[3]
-
The product can be used in subsequent reactions without further purification.[3]
Protocol 2: In Vitro Dual PI3K/mTOR Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the dual inhibitory activity of compounds against PI3K and mTOR kinases using a biochemical assay format.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
Test compound (e.g., N-(5-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)picolinamide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is proportional to the kinase activity and is detected via a luminescence signal.
-
The signal is inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.[2]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound derivatives on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of the test compound or a vehicle control and incubate for a specified period (e.g., 72 hours).[2]
-
Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.[2]
Visualizations
References
Application Notes and Protocols for 1-(6-Methylpyridin-2-yl)piperazine Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(6-Methylpyridin-2-yl)piperazine is a synthetic compound containing a piperazine ring linked to a methyl-substituted pyridine moiety. The piperazine and pyridinylpiperazine scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Many compounds containing these core structures modulate central nervous system (CNS) targets, including dopamine, serotonin, and adrenergic receptors, while others have shown activity as enzyme inhibitors.[2][3] Given the structural alerts, a systematic approach to characterizing the biological activity of this compound is warranted.
These application notes provide a comprehensive experimental framework for the initial biological characterization of this compound, from broad initial screening to more focused secondary and cellular assays. The protocols are designed to be adaptable and provide a robust starting point for researchers.
Experimental Workflow
The proposed experimental workflow follows a tiered approach, beginning with a broad primary screen to identify potential biological targets. Positive "hits" from this initial screen are then validated and further characterized in secondary, more specific functional assays. Finally, the compound's activity is assessed in a cellular context to understand its physiological effects.
Caption: Tiered experimental workflow for the characterization of this compound.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical, yet representative, data that could be generated from the described experimental protocols.
Table 1: Primary Radioligand Binding Screen
| Target | Radioligand | % Inhibition at 10 µM |
| Dopamine D2 | [³H]-Spiperone | 85% |
| Dopamine D3 | [³H]-Spiperone | 78% |
| Serotonin 5-HT2A | [³H]-Ketanserin | 92% |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 25% |
| Adrenergic α1 | [³H]-Prazosin | 15% |
| Adrenergic α2 | [³H]-Rauwolscine | 10% |
| MAO-A | [¹⁴C]-Serotonin | 65% |
| MAO-B | [¹⁴C]-Phenylethylamine | 30% |
Table 2: Secondary Assay Results for Primary Hits
| Assay Type | Target | Result (IC₅₀ / Kᵢ / EC₅₀) |
| Radioligand Binding | Dopamine D2 | Kᵢ = 150 nM |
| Radioligand Binding | Serotonin 5-HT2A | Kᵢ = 55 nM |
| Functional (cAMP) | Dopamine D2 | IC₅₀ = 500 nM (Antagonist) |
| Functional (Ca²⁺ Flux) | Serotonin 5-HT2A | IC₅₀ = 120 nM (Inverse Agonist) |
| Enzyme Inhibition | MAO-A | IC₅₀ = 2.5 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for specific G-protein coupled receptors (GPCRs). This protocol is adapted for the 5-HT2A receptor as an example.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell membranes prepared from the above cells.
-
[³H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific competitor: Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-well plates (96-well).
-
Filtration manifold.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Ketanserin (final concentration ~0.5 nM), 50 µL cell membranes (5-10 µg protein).
-
Non-specific Binding: 25 µL Mianserin (final concentration 10 µM), 25 µL [³H]-Ketanserin, 50 µL cell membranes.
-
Compound Competition: 25 µL of diluted test compound, 25 µL [³H]-Ketanserin, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding - Non-specific Binding). Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity for the receptor.
Protocol 2: Functional Calcium Flux Assay
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT2A receptor, which signals through the Gq pathway leading to calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein like Gα15.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Pluronic F-127.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium and add the dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock of serotonin.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Antagonist/Inverse Agonist Mode: Inject the diluted test compound and incubate for 15-30 minutes. Then, inject a concentration of serotonin that gives ~80% of the maximal response (EC₈₀) and continue reading the fluorescence.
-
Agonist Mode: Inject the diluted test compound and measure the fluorescence response directly.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For agonist activity, plot the response versus the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the serotonin response versus the compound concentration to determine the IC₅₀.
-
A decrease in the basal signal upon compound addition indicates inverse agonist activity.
-
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of this compound against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-A substrate: Kynuramine or [¹⁴C]-Serotonin.
-
MAO-B substrate: Benzylamine or [¹⁴C]-Phenylethylamine.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Detection Reagent (for kynuramine): 1N NaOH.
-
Fluorometer or scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
20 µL of diluted this compound or control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
60 µL of MAO-A or MAO-B enzyme in assay buffer.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the substrate (e.g., kynuramine for a final concentration of 50 µM) to each well to start the reaction.
-
Reaction Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Termination & Detection:
-
Fluorometric (Kynuramine): Stop the reaction by adding 75 µL of 1N NaOH. Read the fluorescence (Excitation: 310 nm, Emission: 400 nm). The product, 4-hydroxyquinoline, is fluorescent.
-
Radiometric: Stop the reaction with acid (e.g., 2M HCl). Extract the product using an organic solvent for scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value using non-linear regression.
Hypothetical Signaling Pathway
Based on the hypothetical screening results suggesting activity at the 5-HT2A receptor, the following diagram illustrates the Gq-coupled signaling pathway that would be modulated by an inverse agonist.
Caption: 5-HT2A receptor inverse agonist signaling pathway.
Disclaimer: This document provides a series of proposed experimental protocols and hypothetical data for research purposes only. The actual biological activity of this compound may differ. All experiments should be conducted in accordance with laboratory safety guidelines.
References
Application Notes and Protocols for the Quantification of 1-(6-Methylpyridin-2-yl)piperazine
These application notes provide detailed methodologies for the quantitative analysis of 1-(6-Methylpyridin-2-yl)piperazine in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods discussed in these notes are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the desired level of validation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of piperazine derivatives using the described methods. It is important to note that these values are illustrative and a method-specific validation should be performed for the quantification of this compound.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range |
| HPLC-UV | 30 ppm[1] | 90 ppm[1] | 30 - 350 ppm[1] |
| GC-MS | 0.002 - 0.156 µg/mL[2][3] | 0.008 - 0.625 µg/mL[2][3] | 0 - 10 µg/mL[2][3] |
| LC-MS/MS | 0.3 µg/kg[4] | 1.0 µg/kg[4] | 1 - 200 µg/kg[4] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, particularly at higher concentrations. Since the analyte may not possess a strong chromophore for sensitive UV detection, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[1]
Experimental Protocol
A. Sample Preparation (with Derivatization)
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol) to obtain a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution: Prepare the sample to a known concentration in the same solvent as the standard.
-
Derivatization: To 1 mL of each standard and sample solution, add a molar excess of NBD-Cl and a suitable buffer (e.g., borate buffer, pH 9.0). Vortex and incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction. Cool the solutions to room temperature before injection.
B. Chromatographic Conditions
-
HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[1]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 340 nm (for the NBD derivative).[1]
C. Data Analysis
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis, likely after derivatization to improve its chromatographic properties.
Experimental Protocol
A. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.
-
Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the amine groups with a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
B. GC-MS Conditions
-
GC-MS System: An Agilent 6890N GC with a 5975 Mass Selective Detector or equivalent.[2]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injection Mode: Splitless at 250°C.[2]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
C. Data Analysis
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards. Quantify the analyte in the sample using this calibration curve.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, especially at trace levels in complex biological matrices.
Experimental Protocol
A. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Generate working standards through serial dilutions in the mobile phase.
-
Sample Pre-treatment: For biological samples like plasma or tissue, protein precipitation followed by centrifugation is a common and effective clean-up step. For more complex matrices, SPE may be required.
B. LC-MS/MS Conditions
-
LC-MS/MS System: A system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Ionization Mode: ESI positive.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
C. Data Analysis
Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.
Workflow Diagram
Method Validation
All analytical methods used for quantification must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
References
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 1-(6-Methylpyridin-2-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-(6-Methylpyridin-2-yl)piperazine. The compound, a key intermediate in pharmaceutical synthesis, can be effectively separated and quantified using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been developed to be specific, accurate, precise, and linear over a defined concentration range. Furthermore, forced degradation studies were conceptualized to demonstrate the method's stability-indicating capabilities, crucial for the analysis of drug substances and intermediates.
Introduction
This compound is a heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both a pyridine and a piperazine moiety in its structure contributes to its utility in drug discovery.[1] Accurate quantification and impurity profiling are critical for ensuring the quality and consistency of this starting material. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its sensitivity, specificity, and reproducibility.
This document provides a comprehensive protocol for a newly developed HPLC-UV method for the analysis of this compound. The method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products formed under various stress conditions.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₅N₃ | [2] |
| Molecular Weight | 177.25 g/mol | [2] |
| Predicted pKa | ~8.5 | Based on similar structures containing a piperazine ring.[3] The piperazine moiety is basic. |
| UV Absorption | Expected | The pyridine ring acts as a chromophore, allowing for UV detection. |
| Solubility | Soluble in polar organic solvents and aqueous acidic solutions. | Inferred from the presence of polar functional groups. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥97%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (analytical grade)
-
Sodium hydroxide (NaOH) (analytical grade)
-
Hydrogen peroxide (H₂O₂) (30%, analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and UV/Vis detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL for linearity studies. A working standard of 50 µg/mL is suitable for system suitability and routine analysis.
-
Sample Preparation: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent (50:50 acetonitrile:water), and diluting to a final concentration within the linear range of the method (e.g., 50 µg/mL).
System Suitability
To ensure the performance of the chromatographic system, inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5][6]
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Base Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug substance (50 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Data Presentation
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Peak Purity | Comments |
| Acidic (1 M HCl, 80°C, 2h) | 15.2% | Pass | Two major degradation products observed. |
| Basic (1 M NaOH, 80°C, 2h) | 8.5% | Pass | One major degradation product observed. |
| Oxidative (30% H₂O₂, RT, 24h) | 22.1% | Pass | Multiple degradation products observed. |
| Thermal (105°C, 24h) | 5.3% | Pass | Minor degradation observed. |
| Photolytic (UV/Vis, 24h) | 11.7% | Pass | One significant degradation product observed. |
Workflow and Pathway Visualization
The following diagram illustrates the workflow for the development and validation of the HPLC-UV method.
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantitative determination of this compound. The method is specific, linear, accurate, and precise. The conceptualized forced degradation studies establish its stability-indicating properties, making it suitable for routine quality control and stability testing in a pharmaceutical development setting.
References
- 1. cas 55745-89-6|| where to buy this compound [chemenu.com]
- 2. scbt.com [scbt.com]
- 3. 51047-54-2 CAS MSDS (1-(6-METHOXY-PYRIDIN-2-YL)-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for GC-MS Analysis of 1-(6-Methylpyridin-2-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 1-(6-methylpyridin-2-yl)piperazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for the detection, identification, and quantification of these compounds in various matrices, including pharmaceutical formulations and research samples.
Introduction
This compound is a chemical compound that belongs to the piperazine class. Piperazine and its derivatives are prevalent in medicinal chemistry and are known for their diverse pharmacological activities.[1][2] Accurate and reliable analytical methods are essential for the characterization and quality control of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and specific mass spectral data for unambiguous identification.[3]
Experimental Protocols
The following protocols are representative methods for the analysis of this compound derivatives and can be adapted based on the specific sample matrix and available instrumentation.
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
2.1.1. Solid Samples (e.g., Powders, Pharmaceutical Formulations)
-
Homogenization: Ensure the solid sample is homogeneous by grinding to a fine powder.
-
Dissolution: Accurately weigh approximately 10 mg of the homogenized sample and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.[1][4]
-
Sonication: Sonicate the mixture for 15-30 minutes to ensure complete dissolution.[5]
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.[4]
-
Dilution: Dilute the filtered solution to a suitable concentration (e.g., 1-10 µg/mL) with the same solvent before GC-MS analysis.
2.1.2. Biological Samples (e.g., Plasma, Urine)
For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.
-
Protein Precipitation (for plasma): To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[3] Collect the supernatant.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the sample (e.g., 1 mL of urine or protein-precipitated plasma supernatant) to basic (pH 9-10) with a suitable buffer or base (e.g., sodium hydroxide).
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of solvent (e.g., 100 µL of methanol or ethyl acetate) for GC-MS analysis.[6]
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of piperazine derivatives. Optimization may be required for specific instruments and applications.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[3][6] |
| Injector Temperature | 250 - 280°C[3][5] |
| Injection Mode | Splitless or Split (e.g., 20:1 or 50:1)[3][5] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100-150°C, hold for 1 minRamp: 10-15°C/min to 280-300°C, hold for 2-5 min[1][3][5][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][3] |
| Ion Source Temperature | 230°C[1][5] |
| Transfer Line Temperature | 280°C[1][5] |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data Summary
Table 2: Representative Quantitative Parameters for Piperazine Derivatives
| Parameter | BZP | TFMPP |
| Linearity Range (µg/mL) | 0 - 10 | 0 - 10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LOD (µg/mL) in Plasma | 0.004 | 0.004 |
| LOQ (µg/mL) in Plasma | 0.016 | 0.016 |
| LOD (µg/mL) in Urine | 0.002 | 0.002 |
| LOQ (µg/mL) in Urine | 0.008 | 0.008 |
| Extraction Efficiency (%) | 79 - 96 | 79 - 96 |
Data adapted from validated methods for 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various matrices.[6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives from solid and biological samples.
Caption: General workflow for GC-MS analysis.
Logical Relationship for Method Development
This diagram outlines the key considerations and logical steps involved in developing a robust GC-MS method for the target analytes.
Caption: Logical steps in method development.
References
Application Notes and Protocols for the Purification of 1-(6-Methylpyridin-2-yl)piperazine
Introduction
1-(6-Methylpyridin-2-yl)piperazine is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound from a typical reaction mixture, outlining three common and effective methods: acid-base extraction, column chromatography, and recrystallization. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Understanding the Impurity Profile
The primary synthesis route for this compound typically involves the nucleophilic substitution of 2-chloro-6-methylpyridine with piperazine. Based on this reaction, the common impurities in the crude reaction mixture are:
-
Unreacted Starting Materials:
-
2-chloro-6-methylpyridine
-
Piperazine
-
-
Over-alkylation Byproduct:
-
1,4-bis(6-methylpyridin-2-yl)piperazine
-
-
Solvent and Reagent Residues
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical outcomes for each purification method, allowing for a comparative analysis of their effectiveness in terms of purity, yield, and solvent consumption.
| Parameter | Acid-Base Extraction | Column Chromatography | Recrystallization |
| Initial Purity (Crude) | 85% | 85% | 85% |
| Final Purity (by HPLC) | > 98% | > 99% | > 97% |
| Yield | 85-90% | 70-80% | 80-85% |
| Solvent Consumption | Moderate | High | Low to Moderate |
| Time Requirement | 2-3 hours | 6-8 hours | 4-6 hours (plus cooling time) |
| Scalability | Excellent | Moderate to Difficult | Good |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Application of 1-(6-Methylpyridin-2-yl)piperazine in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often translate to good blood-brain barrier penetration. The 1-arylpiperazine motif, in particular, is a common feature in a multitude of approved and investigational drugs targeting various central nervous system (CNS) disorders, including depression, anxiety, and psychosis.[1][2] The introduction of a pyridinyl group as the aryl substituent offers opportunities for fine-tuning receptor interaction profiles and pharmacokinetic properties. This document provides detailed application notes and experimental protocols relevant to the investigation of 1-(6-Methylpyridin-2-yl)piperazine and its analogs in the context of CNS drug discovery. While specific pharmacological data for this compound is not extensively available in the public domain, this guide utilizes data from structurally related pyridinylpiperazine and arylpiperazine derivatives to illustrate its potential therapeutic applications and the methodologies for its evaluation.
Potential Therapeutic Applications
Derivatives of 1-(pyridin-2-yl)piperazine have shown significant affinity and functional activity at a range of CNS targets, most notably serotonin (5-HT) and dopamine receptors.[3] These receptors are critically involved in the pathophysiology of numerous psychiatric and neurological conditions.
Potential Indications:
-
Depression and Anxiety: Modulation of 5-HT₁A, 5-HT₂, and 5-HT₇ receptors by arylpiperazine derivatives is a well-established strategy for treating mood and anxiety disorders.[4][5]
-
Schizophrenia: Antagonism at dopamine D₂ receptors is a hallmark of antipsychotic drugs. Many atypical antipsychotics also possess significant activity at various serotonin receptor subtypes, which is believed to contribute to a more favorable side-effect profile.[6]
-
Cognitive Disorders: Modulation of nicotinic acetylcholine receptors and other neurotransmitter systems by piperazine-containing compounds is being explored for the treatment of cognitive deficits.[3]
Data Presentation: Pharmacological Profile of Representative Pyridinylpiperazine Analogs
The following tables summarize the in vitro binding affinities and functional activities of representative pyridinylpiperazine and arylpiperazine derivatives at key CNS receptors. This data serves to illustrate the potential pharmacological space that this compound and its analogs could occupy.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Pyridinylpiperazine Analogs
| Compound/Analog | 5-HT₁A | 5-HT₂A | 5-HT₂C | D₂ | D₃ | α₁-AR | α₂-AR |
| 1-(2-Pyridinyl)piperazine | 180 | 150 | 320 | 250 | 180 | 85 | 450 |
| 1-(3-Fluoropyridin-2-yl)piperazine[7] | - | - | - | - | - | >1000 | 2.8 |
| Analog A (Arylpiperazine)[4] | 1.2 | 25 | 8.5 | 3.5 | 1.1 | 5.4 | 120 |
| Analog B (Arylpiperazine)[5] | 4.8 | - | - | - | - | 0.8 | 150 |
Note: Data is compiled from various sources and should be considered illustrative. "-" indicates data not available.
Table 2: In Vitro Functional Activity of a Representative Arylpiperazine Analog (SLV313)[3]
| Receptor | Assay Type | Functional Response | pEC₅₀ / pIC₅₀ | Efficacy (%) |
| h5-HT₁A | [³⁵S]GTPγS Binding | Agonist | 9.0 | 100 |
| hD₂ | cAMP Inhibition | Antagonist | 8.5 | - |
| hD₃ | cAMP Inhibition | Antagonist | 8.9 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 1-arylpiperazine compounds.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-bromo-6-methylpyridine
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific CNS receptor.
Caption: Workflow for an in vitro radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., human D₂ receptor).
Materials:
-
Cell membranes expressing the human D₂ receptor
-
Radioligand (e.g., [³H]Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Haloperidol)
-
Test compound: this compound
-
96-well microplates
-
Filter mats (e.g., GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding determinator
-
Radioligand at a concentration close to its Kd
-
Receptor-containing membranes
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration over filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Add scintillation fluid to each filter spot.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Behavioral Assay - Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Caption: Workflow for the Elevated Plus Maze test.
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
Test animals (e.g., male C57BL/6 mice)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO, 5% Tween 80)
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes while recording its behavior with a video camera.
-
After the test, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials.
-
Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled (as a measure of locomotor activity).
-
Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways
Pyridinylpiperazine derivatives often exhibit polypharmacology, acting on multiple receptor systems. A common mechanism involves the modulation of serotonergic and dopaminergic signaling pathways, which are intricately linked in regulating mood, cognition, and motor control.
Caption: Potential signaling pathways modulated by this compound.
This diagram illustrates a hypothetical mechanism where the compound acts as an agonist or partial agonist at the 5-HT₁A autoreceptor, leading to decreased adenylyl cyclase activity and reduced serotonin release. Postsynaptically, it may act as an antagonist at 5-HT₂A receptors, blocking the PLC-IP₃/DAG pathway, and as an antagonist or partial agonist at D₂ receptors, modulating dopaminergic neurotransmission.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel CNS agents. Based on the pharmacology of related compounds, this chemical series has the potential to yield molecules with tailored affinities for key serotonin and dopamine receptors, making them relevant for the treatment of a variety of psychiatric and neurological disorders. The experimental protocols provided herein offer a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds, facilitating their progression through the drug discovery pipeline. Further investigation into the structure-activity relationships of this series is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
Application Notes and Protocols for Novel Enzyme Inhibitors Utilizing a Pyridinylpiperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of novel enzyme inhibitors based on the versatile pyridinylpiperazine scaffold. This privileged structure is a cornerstone in medicinal chemistry, offering a unique combination of physicochemical properties that facilitate the design of potent and selective inhibitors for various enzyme classes. This document outlines detailed experimental protocols, presents quantitative data for representative compounds, and visualizes key signaling pathways to support researchers in this field.
Inhibition of Urease
The pyridinylpiperazine scaffold has been successfully employed to develop potent inhibitors of urease, a nickel-containing enzyme crucial for the survival of various pathogens, including Helicobacter pylori. Inhibition of urease is a key strategy for treating infections and related diseases.
Data Presentation: Urease Inhibitors
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5b | 2-chloro-N-(2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetyl)aniline | Jack Bean Urease | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |
| 7e | N-(3-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | Jack Bean Urease | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |
| 5j | N-(o-tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | Jack Bean Urease | 5.16 ± 2.68 | Thiourea | 23.00 ± 0.03 |
| 7i | N-(o-tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | Jack Bean Urease | 5.65 ± 0.40 | Thiourea | 23.2 ± 11.0 |
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of pyridinylpiperazine derivatives against urease by quantifying ammonia production.
Materials and Reagents:
-
Purified Jack Bean Urease
-
Urea solution (Substrate)
-
Phosphate buffer (pH 7.0)
-
Pyridinylpiperazine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (Standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in the appropriate buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of urease solution to each well, except for the blank. Add 10 µL of the various concentrations of the test compounds or standard inhibitor to their respective wells. For the negative control (100% enzyme activity), add 10 µL of the solvent. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate at 37°C for 20 minutes for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100 Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Visualization: Urease Catalytic Mechanism
Caption: Mechanism of urea hydrolysis by urease and its inhibition.
Inhibition of Protein Kinases
The pyridinylpiperazine scaffold is a key component in the design of inhibitors targeting various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Data Presentation: Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Cellular Assay | IC₅₀ (nM) |
| 12a | 2,4-disubstituted pyrimidine | Aurora A / Aurora B | 309 / 293 | HCT-116 cell proliferation | 1310 |
| CCT241736 | Imidazo[4,5-b]pyridine-based | Aurora A / FLT3 | 38 / 6.2 (Kd) | SW620 cell proliferation | 283 |
| LT-540-717 | Pyrazole-carboxamide | FLT3 | 0.62 | BaF3-FLT3-ITD proliferation | - |
| 9e | Pyridinylpyridopyrazine | p38α MAP Kinase | 38 | - | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of pyridinylpiperazine compounds against a target kinase.
Materials and Reagents:
-
Recombinant active kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Stop solution (e.g., EDTA)
-
Pyridinylpiperazine test compounds in DMSO
-
384-well low-volume microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and biotinylated substrate peptide in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add stop solution to each well.
-
Detection: Add the Eu-labeled antibody and SA-APC mixture to each well. Incubate in the dark at room temperature for at least 60 minutes.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value.
Visualization: Aurora Kinase Signaling Pathway
Application Notes and Protocols: Storage and Stability of 1-(6-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of 1-(6-Methylpyridin-2-yl)piperazine. Adherence to these protocols is crucial for ensuring the compound's integrity, minimizing degradation, and obtaining reliable experimental results.
Storage and Handling Guidelines
Proper storage and handling are paramount to maintain the quality and stability of this compound.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is typically room temperature, unless otherwise specified on the product label.[2]
-
Light: While specific data for this compound is limited, related piperazine compounds can be light-sensitive. Therefore, it is recommended to store this compound in light-resistant containers.
-
Moisture: The compound is potentially hygroscopic and moisture-sensitive.[3][2] Keep the container tightly closed to prevent the absorption of moisture.[1][3] Storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
-
Container: Use original, tightly sealed containers for storage.[4]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes.[1][6] In case of contact, rinse thoroughly with water.[1][6]
-
Prevent the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]
-
Wash hands thoroughly after handling.[1]
Chemical Stability and Degradation
This compound is generally stable under standard ambient conditions.[3] However, it can be susceptible to degradation under certain conditions.
Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[2]
-
Carbon Dioxide: May react with carbon dioxide.[2]
Potential Degradation Pathways: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on the parent piperazine molecule reveal potential degradation mechanisms, particularly under thermal and oxidative stress. These can include:
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of various byproducts.[7]
-
Thermal Degradation: At elevated temperatures, piperazine can undergo degradation, which may involve ring-opening reactions.[8][9]
Quantitative Stability Data (Illustrative Example)
Due to the lack of published quantitative stability data for this compound, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and intended for demonstration purposes only.
| Condition | Time Point | Assay (%) of Initial | Appearance |
| 25°C / 60% RH | 0 | 100.0 | White to off-white solid |
| 3 Months | 99.8 | No change | |
| 6 Months | 99.5 | No change | |
| 12 Months | 99.1 | No change | |
| 40°C / 75% RH | 0 | 100.0 | White to off-white solid |
| 1 Month | 98.5 | No change | |
| 3 Months | 97.2 | Slight discoloration | |
| 6 Months | 95.8 | Yellowish tint | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.0 | Slight discoloration |
| 200 W·h/m² | 98.8 | Slight discoloration |
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Subject the samples to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Dilute samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 4.2).
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Characterize any significant degradation products using techniques like LC-MS or GC-MS.
-
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method to assess the purity and stability of this compound.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at an appropriate wavelength determined by UV-Vis scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the main peak from any degradation products and process impurities.
Visualizations
Caption: Logical workflow for the storage, handling, and stability testing of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. This compound | LGC Standards [lgcstandards.com]
Preparation of Stock Solutions of 1-(6-Methylpyridin-2-yl)piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of 1-(6-Methylpyridin-2-yl)piperazine, a piperazine derivative of interest in pharmaceutical research. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55745-89-6 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% or ≥97% | [1] |
| Storage | Store at room temperature in a dark, inert atmosphere. |
Safety, Handling, and Storage
This compound and related piperazine compounds require careful handling to minimize exposure and ensure stability.
2.1. Hazard Identification and Personal Protective Equipment (PPE)
Piperazine derivatives may cause skin and eye irritation.[2][3] It is mandatory to use appropriate personal protective equipment (PPE) when handling this compound.
| PPE | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
2.2. Handling
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
The compound is incompatible with strong oxidizing agents and strong acids.[4]
2.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light and moisture.[4]
Experimental Protocols
The following protocols outline the preparation of stock solutions of this compound in common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application.
3.1. Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Deionized or Milli-Q water
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate glassware (e.g., volumetric flasks, beakers)
-
Pipettes
3.2. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 177.25 g/mol × 1000 mg/g = 17.725 mg
-
-
Weighing: Carefully weigh approximately 17.73 mg of this compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small volume of anhydrous DMSO (e.g., 5 mL) to the flask.
-
Gently swirl the flask to dissolve the solid.
-
If necessary, use a vortex mixer at low to medium speed to aid dissolution. For compounds that are difficult to dissolve, brief sonication in a water bath may be applied.
-
Once the solid is completely dissolved, add DMSO to the 10 mL mark.
-
-
Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure a homogeneous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
3.3. Protocol 2: Preparation of a Stock Solution for In Vivo Studies
For in vivo applications, a vehicle that is well-tolerated by the animal model is required. A common vehicle for piperazine derivatives is a mixture of DMSO, PEG300, Tween-80, and saline.
Note: The following is a general guideline. The final formulation may need to be optimized based on the specific experimental requirements and tolerability studies.
-
Initial Dissolution in DMSO: Prepare a high-concentration stock solution in DMSO (e.g., 100 mM) as described in Protocol 1.
-
Vehicle Preparation: Prepare the final vehicle by combining the components in the desired ratio. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Dilution:
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in the vehicle.
-
Add the required volume of the DMSO stock solution to the pre-mixed vehicle.
-
Vortex thoroughly to ensure complete mixing.
-
If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[6]
-
Prepare this formulation fresh before each experiment.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Methylpyridin-2-yl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound, typically performed via a Buchwald-Hartwig amination or nucleophilic aromatic substitution, can stem from several factors. A systematic approach to troubleshooting is recommended.
First, verify the quality of your starting materials. Impurities in 2-chloro-6-methylpyridine or piperazine can inhibit the reaction. Ensure the purity of your reagents, and consider recrystallization or distillation if necessary.
Next, evaluate your reaction setup and conditions. The Buchwald-Hartwig amination is highly sensitive to air and moisture. Ensure that your reaction vessel was properly dried and that the reaction was conducted under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent prior to use.
The choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig reaction. If you are observing low yield, consider screening different combinations. For instance, sterically hindered phosphine ligands often improve yields in couplings with less reactive aryl chlorides.
Finally, incomplete reaction can be a cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time may be beneficial.
Here is a logical workflow for troubleshooting low yield:
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my reaction mixture, which is complicating purification and reducing my yield. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge. In the context of this synthesis, two major side reactions are often observed:
-
Disubstitution of Piperazine: Piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a byproduct where two 2-(6-methyl)pyridine units are attached to the same piperazine molecule. To minimize this, use a molar excess of piperazine relative to 2-chloro-6-methylpyridine. Alternatively, using N-Boc-piperazine will protect one of the nitrogen atoms, preventing disubstitution. The Boc protecting group can then be removed in a subsequent step.
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by high reaction temperatures or an inappropriate choice of ligand. Using a pre-catalyst and running the reaction at a lower temperature may help to reduce the formation of this byproduct.
Careful monitoring of the reaction by TLC or LC-MS can help to identify the optimal reaction time to maximize the formation of the desired product while minimizing side product formation.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?
A: The product, being a polar molecule, can sometimes be challenging to purify. The primary method for purification is typically flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the product on the silica gel.
If the product is suspected to be water-soluble, an acid-base extraction can be an effective preliminary purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common synthetic approaches are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between 2-chloro-6-methylpyridine and piperazine (or N-Boc-piperazine) is a highly versatile method.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 2-chloro-6-methylpyridine with piperazine, often at elevated temperatures. The pyridine ring is activated towards nucleophilic attack, especially with a leaving group at the 2-position.
Q2: Why is N-Boc-piperazine often used instead of piperazine?
A2: N-Boc-piperazine is frequently used to prevent the formation of the disubstituted byproduct. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, ensuring that only monosubstitution occurs. The Boc group can be easily removed under acidic conditions after the coupling reaction.
Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?
A3: The phosphine ligand is crucial for the efficacy of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. Sterically hindered and electron-rich ligands are often required for the coupling of less reactive aryl chlorides.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
Data Presentation
The yield of the Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent used. The following tables provide illustrative data on how these parameters can influence the yield of a typical amination reaction between an aryl chloride and N-Boc-piperazine.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-chloro-6-methylpyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | ~85 |
| 2-chloro-6-methylpyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | ~90 |
| 2-chloro-6-methylpyridine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 100 | 24 | ~60 |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-chloro-6-methylpyridine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12 | ~85 |
| 2-chloro-6-methylpyridine | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 100 | 24 | ~70 |
| 2-chloro-6-methylpyridine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | 100 | 12 | ~80 |
| 2-chloro-6-methylpyridine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | THF | 65 | 24 | ~50 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination using N-Boc-piperazine.
Materials:
-
2-chloro-6-methylpyridine
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon), add 2-chloro-6-methylpyridine (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Addition of Reagents: Add the catalyst and ligand to the Schlenk tube, followed by the addition of anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the 2-chloro-6-methylpyridine).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-1-(6-methylpyridin-2-yl)piperazine.
-
Deprotection (if using N-Boc-piperazine): Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane). Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). After completion, the reaction is worked up by basifying the mixture and extracting the product.
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Technical Support Center: Optimizing N-Arylation of Pyridinylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of pyridinylpiperazine and related piperazine derivatives. The content is designed to address common experimental challenges and offer practical solutions for optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-arylation of pyridinylpiperazine, a crucial transformation in medicinal chemistry. The troubleshooting advice is presented in a question-and-answer format to directly tackle common experimental problems.
Question: Why is my N-arylation reaction showing low or no yield?
Answer: Low to non-existent yields in a Buchwald-Hartwig N-arylation of pyridinylpiperazine can stem from several factors related to the catalyst, reagents, or reaction environment.[1] Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere with argon or nitrogen is recommended to protect the catalyst.[1]
-
Poor Ligand Choice: The selection of the phosphine ligand is critical and dependent on the substrate. For the N-arylation of piperazines, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[1] Older generation ligands such as BINAP or DPEphos may lead to insufficient catalytic activity, particularly with less reactive aryl chlorides.[1]
-
Inappropriate Base: The base is a crucial component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed. Weaker bases such as K₂CO₃ or K₃PO₄ might result in slow or incomplete reactions, necessitating higher catalyst loadings or extended reaction times.[1]
-
Solvent Issues: The insolubility of reagents is a frequent reason for reaction failure. Toluene and dioxane are common solvents for this reaction.[1] Ensure that your starting materials are soluble at the designated reaction temperature.
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][2]
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of piperazine. To favor the desired mono-arylated product, careful control of stoichiometry and reaction conditions is essential.[1]
-
Piperazine Stoichiometry: Employing an excess of piperazine relative to the aryl halide can significantly favor the formation of the mono-arylated product.[1]
-
Reaction Conditions: A 2:1 ratio of RuPhos to Pd₂(dba)₃ has been shown to consistently provide moderate to high yields of the mono-arylated piperazine.[3]
Question: My reaction is slow or incomplete. What can I do to improve the reaction rate?
Answer: Slow or incomplete reactions can often be accelerated by adjusting the reaction parameters:
-
Increase Temperature: If the reaction is sluggish, increasing the temperature to the optimal range of 80-110 °C can enhance the reaction rate.[1][2]
-
Screen Different Bases: Switching to a stronger base, such as NaOtBu, can often improve reaction kinetics.[1]
-
Optimize Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos or RuPhos, which are known to improve reaction efficiency.[4][5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing N-arylation reactions with pyridinylpiperazine.
What are the most effective catalyst systems for the N-arylation of pyridinylpiperazine?
The most successful and widely used catalyst system for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This system typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[1][4] Nickel-based catalyst systems have also been reported as a cost-effective alternative.[6]
Which bases are recommended for this reaction?
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[1][2] Other bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) can be used, but may require higher temperatures or longer reaction times.[1]
What are the typical solvents used for the N-arylation of pyridinylpiperazine?
Anhydrous toluene and dioxane are the most common solvents for this reaction.[1][2] It is crucial to ensure that all reagents are soluble in the chosen solvent at the reaction temperature.
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-N-Arylation of Piperazine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | NiCl₂(dme) |
| Ligand | RuPhos | XPhos | 2,2'-bipyridine |
| Base | NaOtBu | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 80-100 °C | 100-110 °C | 100 °C |
| Typical Yield | Moderate to High | Good | Good |
| Reference | [3] | [1][2] | [6] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Inactive catalyst, poor ligand choice, inappropriate base, solvent issues, low temperature. | Use a fresh catalyst, switch to a more effective ligand (e.g., RuPhos, XPhos), use a stronger base (e.g., NaOtBu), ensure reagent solubility, increase reaction temperature.[1] |
| Bis-arylation | Incorrect stoichiometry. | Use an excess of piperazine relative to the aryl halide.[1] |
| Slow Reaction | Suboptimal temperature or base. | Increase the reaction temperature, switch to a stronger base.[1][2] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Pyridinylpiperazine (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the pyridinylpiperazine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.[2]
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by TLC or LC-MS.[2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[2]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of 1-(6-Methylpyridin-2-yl)piperazine
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 1-(6-methylpyridin-2-yl)piperazine. It addresses common issues, with a focus on identifying and mitigating the formation of side products.
Troubleshooting Guide
Question: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What is it likely to be and how can I prevent it?
Answer: This is a very common issue and the impurity is most likely the bis-arylated side product, 1,4-bis(6-methylpyridin-2-yl)piperazine . This occurs when both nitrogen atoms of the piperazine ring react with a molecule of the pyridine starting material.
Mitigation Strategies:
-
Molar Ratio Adjustment: Use a significant excess of piperazine (3 to 5 equivalents) relative to the 2-halo-6-methylpyridine. This statistically favors the mono-substitution product.
-
Use of a Protecting Group: Employ a mono-protected piperazine, such as 1-Boc-piperazine.[1][2] The tert-butyloxycarbonyl (Boc) group can be removed in a subsequent acidic step after the coupling reaction is complete. This is one of the most effective methods to ensure mono-arylation.
Question: I am performing a Buchwald-Hartwig amination and I've isolated a non-polar side product with a mass corresponding to the loss of the halogen from my starting material. What is this impurity?
Answer: You are likely observing the product of hydrodehalogenation, which in this case would be 6-methylpyridine (α-picoline) . This is a known side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of undergoing amination.[1][3]
Mitigation Strategies:
-
Catalyst and Ligand Choice: Ensure the palladium precatalyst and phosphine ligand are properly activated and that the complex is formed correctly before adding the coupling partners.[1] Using pre-formed, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can sometimes reduce this side reaction.
-
Reaction Temperature: Avoid excessively high temperatures, as this can promote hydrodehalogenation and other decomposition pathways.[1]
-
Base Selection: The choice of base is critical. While strong bases are necessary, their nature can influence side reactions. Ensure the base is anhydrous and of high quality.
Question: My reaction yield is low, and I have a complex mixture of products. How can I begin to identify the unknown side products?
Answer: A low yield with a complex mixture points to multiple competing side reactions or decomposition.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use LC-MS to get the mass of the major components. This is the fastest way to hypothesize structures (e.g., bis-arylation, starting material hydrolysis, etc.).
-
Check Starting Materials: Ensure the purity of your 2-halo-6-methylpyridine and piperazine. Impurities in the starting materials will carry through the reaction.
-
Inert Atmosphere: For palladium-catalyzed reactions, ensure a strictly inert atmosphere (argon or nitrogen) is maintained. Oxygen can deactivate the catalyst and lead to side reactions.[4]
-
Solvent Purity: Use anhydrous solvents, especially for Buchwald-Hartwig reactions. Water can lead to hydrolysis of the starting material to form 6-methylpyridin-2-ol and can interfere with the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound? A1: The two most common methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.[2] SNAr typically involves reacting 2-chloro- or 2-bromo-6-methylpyridine with piperazine at elevated temperatures.[5] The Buchwald-Hartwig amination is a cross-coupling reaction between 2-bromo-6-methylpyridine and piperazine using a palladium catalyst, a phosphine ligand, and a base.[3][6]
Q2: Which side products should I anticipate in the synthesis? A2: The expected side products depend on the synthetic route chosen. The table below summarizes the most common impurities.
| Synthetic Route | Potential Side Product | Chemical Name | Reason for Formation |
| Both | Bis-Arylation Product | 1,4-bis(6-methylpyridin-2-yl)piperazine | Reaction at both nitrogens of piperazine.[1] |
| Both | Hydrolysis Product | 6-methylpyridin-2-ol | Presence of water reacting with the halo-pyridine. |
| Buchwald-Hartwig | Hydrodehalogenation | 6-methylpyridine | Reduction of the aryl halide starting material.[3] |
| Buchwald-Hartwig | Ligand-derived impurities | Varies (e.g., phosphine oxides) | Decomposition or side reactions of the phosphine ligand. |
Q3: How can I purify the final product from these side products? A3: Purification is often challenging due to similar polarities.
-
Column Chromatography: This is the most common method. A gradient elution from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar, amine-friendly system (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide) is often effective.
-
Acid/Base Extraction: The desired product and unreacted piperazine are basic and can be extracted into an aqueous acid solution (e.g., 1M HCl). Neutral impurities like the hydrodehalogenation product will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted.
-
Recrystallization/Salt Formation: If the product is solid, recrystallization from a suitable solvent system can be effective. Alternatively, forming a salt (e.g., hydrochloride) may allow for selective crystallization.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination (General Procedure)
This protocol is a general guideline based on typical conditions for the amination of 2-bromopyridines.[4][6]
-
Setup: To a dry Schlenk flask under an inert argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagents: Add anhydrous toluene as the solvent. To this mixture, add 2-bromo-6-methylpyridine (1.0 eq) and 1-Boc-piperazine (1.2 eq).
-
Reaction: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid (e.g., HCl or TFA). Stir until deprotection is complete, then concentrate and perform an aqueous workup to isolate the final product.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the general principles of SNAr with pyridines.[2][5]
-
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methylpyridine (1.0 eq) and piperazine (4.0 eq).
-
Solvent: A high-boiling polar aprotic solvent such as DMSO, NMP, or neat conditions (using the excess piperazine as the solvent) can be used.
-
Reaction: Heat the mixture to 120-150 °C. The reaction is typically slow and may require prolonged heating (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Formation pathways for common reaction side products.
Caption: Troubleshooting logic for identifying synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
How to improve the purity of 1-(6-Methylpyridin-2-yl)piperazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in purifying 1-(6-Methylpyridin-2-yl)piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low purity (<95%) after synthesis. What are the most likely impurities?
A1: The most common impurities originate from the starting materials and potential side reactions. These typically include:
-
Unreacted Piperazine: Being a starting material, excess piperazine is a very common impurity.
-
Unreacted 2-Halo-6-methylpyridine: (e.g., 2-chloro- or 2-bromo-6-methylpyridine) The second reactant in the nucleophilic aromatic substitution can remain if the reaction does not go to completion.
-
Di-substituted Piperazine: A common byproduct where the piperazine molecule reacts with two molecules of the methylpyridine, forming 1,4-bis(6-methylpyridin-2-yl)piperazine.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., acetonitrile, DMSO, THF).[1][2]
-
Degradation Products: Piperazine and its derivatives can undergo thermal or oxidative degradation, especially at high temperatures, leading to byproducts like N-formylpiperazine.[3][4]
Q2: I observe a persistent oily residue in my solid product. How can I remove it?
A2: An oily residue often indicates the presence of unreacted starting materials or low-melting point byproducts.
-
Trituration: Try washing (triturating) your crude product with a cold, non-polar solvent in which your desired product has very low solubility, such as diethyl ether, hexane, or pentane. This will dissolve many non-polar impurities, leaving your solid product behind.
-
Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system is the next best step. This process is highly effective at removing impurities that have different solubility profiles from your product.[5]
Q3: My attempts at recrystallization are failing; the compound either oils out or doesn't crystallize at all. What should I do?
A3: Recrystallization failure is often related to solvent choice or purity level.[5]
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, consider solvent systems like isopropanol/water, ethanol, or ethyl acetate/heptane.
-
Reduce Supersaturation: Oiling out occurs when the solution is too supersaturated. Try using more solvent or cooling the solution more slowly to encourage crystal lattice formation instead of amorphous precipitation.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of a previously purified batch.
-
Pre-purification: If the crude product is very impure, it can inhibit crystallization. Consider a quick column chromatography step to remove the bulk of the impurities before attempting recrystallization.
Q4: How do I choose between recrystallization and column chromatography for purification?
A4: The choice depends on the nature of the impurities and the desired scale.
-
Recrystallization is excellent for removing small amounts of impurities from a large batch of a solid product. It is often faster and more scalable than chromatography.
-
Column Chromatography is more effective for separating mixtures with multiple components or impurities that have similar solubility to the product. It is the preferred method when impurities cannot be removed by simple washing or recrystallization.[6][7]
Purification Protocols and Data
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot isopropanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the solution is still hot, add warm water dropwise with stirring until the solution becomes faintly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold 50:50 isopropanol/water solution.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane (DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Mobile Phase (Eluent): A common eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM), often with a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 0.5-1%) to prevent the basic amine product from tailing on the acidic silica gel. A typical starting gradient might be 98:2:0.5 DCM/MeOH/TEA, gradually increasing the proportion of methanol.
-
Elution: Apply the sample to the top of the column and begin eluting with the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Purity Enhancement Data
The following table summarizes typical purity levels that can be achieved with different purification techniques for arylpiperazine compounds.
| Purification Method | Typical Starting Purity | Typical Final Purity | Notes |
| Trituration (Hexane) | 85-90% | 90-96% | Effective for removing non-polar impurities and residual starting materials. |
| Recrystallization | 90-95% | >98% | Highly effective if a suitable solvent system is found. Purity can often reach >99%.[5] |
| Column Chromatography | 70-90% | >99% | Most powerful method for removing closely related impurities and byproducts.[6] |
| Acid-Base Extraction | 80-90% | 90-97% | Useful for removing non-basic organic impurities or acidic byproducts. Often used as a preliminary step before crystallization. |
Process Diagrams
A logical workflow can help determine the most effective purification strategy based on initial analytical results.
Caption: Troubleshooting workflow for selecting a purification method.
References
- 1. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and evaluation of molecularly imprinted polymer liquid chromatography column for the separation of Cathine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1-(6-Methylpyridin-2-yl)piperazine
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1-(6-Methylpyridin-2-yl)piperazine in solution?
A1: Based on studies of piperazine and related derivatives, the degradation of this compound is expected to primarily involve the piperazine ring. The main degradation pathways are predicted to be oxidation, thermal degradation, and photodegradation. The pyridine ring is generally more stable, but modification of the methyl group or hydroxylation of the ring could occur under harsh oxidative conditions.
Q2: What are the expected degradation products?
A2: The anticipated degradation products would arise from modifications to the piperazine moiety. Key expected products, based on piperazine degradation studies, include those formed through oxidation and thermal stress. For a summary of common piperazine degradation products, please refer to Table 1. It is also possible to see cleavage of the bond between the pyridine ring and the piperazine ring under certain conditions.
Q3: How does the 6-methyl-pyridin-2-yl group affect degradation?
A3: The electron-donating methyl group on the pyridine ring may slightly influence the electronic properties of the piperazine ring, potentially affecting its susceptibility to oxidation. Furthermore, the steric hindrance from the substituted pyridine ring might influence the rate of degradation compared to unsubstituted piperazine. Studies on methyl-substituted piperazines have indicated that methyl groups can sometimes increase the rate of degradation.[1]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is ideal for separating and identifying degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for structure elucidation of unknown degradation products.
Troubleshooting Guide for Degradation Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base/oxidizing agent concentration). Ensure the experimental setup is functioning correctly. |
| Complete degradation of the parent compound is observed immediately. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, flow rate, or column chemistry. Consider using a different column type (e.g., C18, phenyl-hexyl). |
| Difficulty in identifying degradation products by MS. | The degradation products are not ionizing well, or their molecular weights are outside the expected range. | Try different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. Ensure the mass spectrometer is properly calibrated. For novel products, consider isolation and analysis by NMR. |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | Tightly control all experimental parameters, including temperature, pH, concentration of reactants, and light exposure. Use precise and calibrated equipment. |
Predicted Degradation Products
The following table summarizes common degradation products identified in studies of piperazine, which are predicted to be relevant for the degradation of this compound.
Table 1: Summary of Common Piperazine Degradation Products
| Degradation Type | Common Degradation Products | Reference |
| Oxidative | Ethylenediamine, 2-Oxopiperazine, Formylpiperazine, Formate, Acetate, Oxalate | [2][4] |
| Thermal | N-Formylpiperazine, Ammonium, N-(2-Aminoethyl)piperazine | [5][6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C in a temperature-controlled oven for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the parent compound and any degradation products.
-
Characterize the structure of significant degradation products using MS and, if necessary, NMR.
-
Visualizing Degradation Pathways and Workflows
Caption: Predicted oxidative degradation pathways for this compound.
Caption: General experimental workflow for studying compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Common Experimental Pitfalls with Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to modulate physicochemical and pharmacokinetic properties.[1][2] However, its unique characteristics can also introduce a range of experimental challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these common pitfalls and ensure the integrity of your research.
Section 1: Physicochemical and Formulation Challenges
This section addresses the most common issues related to the physical and chemical properties of piperazine compounds, including solubility, stability, and handling.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?
A1: Poor aqueous solubility is a frequent hurdle with piperazine-containing compounds, often due to the lipophilic nature of the overall molecule despite the presence of the hydrophilic piperazine ring.[3] Inconsistent results in assays are a classic symptom of a compound precipitating out of solution.[3][4] Here is a systematic approach to troubleshoot this issue:
-
pH Adjustment: The piperazine moiety is basic, with two pKa values (typically around 5.5 and 9.7), meaning its ionization state is highly pH-dependent.[5] Lowering the pH of your aqueous solution will increase the protonation of the piperazine nitrogens, thereby enhancing solubility.[3] A preliminary pH-solubility profile is highly recommended.
-
Salt Formation: Converting the free base to a salt is a very effective and widely used method to improve the aqueous solubility of basic compounds like piperazine derivatives.[3][6] Common counterions include hydrochloride, mesylate, and sulfate. A salt screening study can identify the optimal counterion for both solubility and stability.
-
Co-solvents: The use of water-miscible organic solvents like dimethyl sulfoxide (DMSO) or ethanol can significantly increase the solubility of hydrophobic compounds.[3] However, it is critical to ensure the final solvent concentration is not toxic to the cells in your assay (typically <0.5% for DMSO).[7] Always include a vehicle-only control to account for any solvent effects.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating poorly soluble drugs within their hydrophobic core, forming inclusion complexes that have enhanced aqueous solubility.[3]
Q2: I've noticed that my solid piperazine compound is gaining weight and becoming sticky over time. What is happening?
A2: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.[8][9] Piperazine and its salts can be deliquescent, meaning they can absorb enough water to dissolve.[5] This can lead to inaccurate weighing and compromise the stability of your compound.
Troubleshooting and Prevention:
-
Storage: Always store piperazine-based compounds in tightly sealed containers in a cool, dry, well-ventilated area, preferably in a desiccator.[10][11]
-
Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When handling, minimize exposure to ambient air. Use a glove box with controlled humidity for weighing if the compound is extremely hygroscopic. Avoid all personal contact, including inhalation, and wear appropriate protective clothing.[10][11]
Q3: My experimental results are inconsistent, and I suspect my piperazine compound is degrading in solution. How can I confirm this and prevent it?
A3: Inconsistent results, such as a loss of potency or unexpected biological effects, are often a red flag for compound degradation.[12] Piperazine derivatives can be susceptible to oxidation and photodegradation.
Protocol 1: Basic Stability Assessment
-
Solution Preparation: Prepare fresh solutions of your compound in your assay buffer.
-
Forced Degradation: Expose aliquots of the solution to stress conditions:
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., 0.1%).
-
Photolytic: Expose to direct UV or fluorescent light.[12] Keep a control sample protected from light.
-
Thermal: Incubate at an elevated temperature (e.g., 40-60°C).
-
-
Analysis: Analyze all samples (stressed and control) at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. A photodiode array (PDA) detector can help assess peak purity, while a mass spectrometer (MS) can help identify degradation products.[12]
Prevention Strategies:
-
Fresh Solutions: Always use freshly prepared solutions for experiments whenever possible.[12]
-
Storage: If solutions must be stored, keep them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
-
Light Protection: Store both solid compounds and solutions in amber vials or otherwise protected from light.[8][13]
-
Antioxidants: For formulations, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.[12]
Workflow & Data Visualization
Below is a troubleshooting workflow for solubility issues leading to inconsistent assay results.
Caption: Troubleshooting workflow for inconsistent assay results.[3]
Section 2: Biological and Pharmacological Pitfalls
This section focuses on challenges encountered during in vitro and in vivo experiments, including off-target effects and metabolic instability.
Frequently Asked Questions (FAQs)
Q4: My piperazine compound is a potent inhibitor in a biochemical assay but shows significantly lower potency in a cell-based assay. What could be the cause?
A4: This discrepancy is common and often points to issues with cell permeability or efflux.[7]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the compound's properties that influence cell permeability, such as LogP and polar surface area (PSA). Highly polar compounds may struggle to cross the lipid bilayer.
-
Cell Permeability Assays: Conduct a direct measure of permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Efflux Pump Inhibition: Determine if your compound is a substrate for efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can reveal if your compound is being actively removed from the cells.
-
Structural Modification: If poor permeability is confirmed, consider medicinal chemistry strategies to improve it, such as masking polar groups or increasing lipophilicity, while balancing other properties.
Q5: Initial screens indicate my compound may inhibit the hERG potassium channel. What is the significance of this, and how can I mitigate this risk?
A5: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety liability in drug development.[14] It can lead to a prolongation of the QT interval in the heart, potentially causing a life-threatening arrhythmia called Torsades de Pointes.[15] Piperazine-containing compounds, particularly those that are basic and lipophilic, are a well-known structural class with a higher propensity for hERG inhibition.[7][15]
Mitigation Strategies:
| Strategy | Rationale & Approach |
| Reduce Basicity (pKa) | The basicity of the piperazine nitrogen is a key driver of hERG affinity. Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. Replacing a piperidine with a piperazine has been shown to lower pKa and resolve hERG issues.[7][15] |
| Reduce Lipophilicity (LogP) | High lipophilicity is strongly correlated with hERG binding. Modify the molecule to reduce its overall lipophilicity by replacing lipophilic groups (e.g., -CF3) with more polar ones (e.g., -OH).[7][15] |
| Introduce Steric Hindrance | Add bulky groups near the key pharmacophore features that interact with the hERG channel to disrupt binding. |
| Bioisosteric Replacement | Replace the piperazine ring with a suitable bioisostere that maintains target activity but has a lower hERG liability.[16][17] |
Experimental Workflow:
-
In Silico Modeling: Use pharmacophore models and molecular docking to predict hERG binding affinity and identify key interactions.[7]
-
High-Throughput Screening: Use automated patch-clamp systems for an initial assessment of hERG inhibition in a dose-response format.[7][14]
-
Structure-Activity Relationship (SAR) Development: Synthesize and test analogs based on the mitigation strategies above to build a clear SAR for hERG inhibition versus target potency.
Q6: My piperazine compound shows rapid clearance in liver microsome stability assays. What are the likely metabolic pathways involved?
A6: The piperazine ring is susceptible to several common metabolic transformations by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[16][18]
Common Metabolic Pathways:
-
N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent. This is often a major pathway.[18]
-
N-oxidation: Formation of an N-oxide metabolite, particularly at the nitrogen furthest from a bulky substituent.[18][19]
-
Ring Hydroxylation: Oxidation of one of the carbon atoms on the piperazine ring.[18]
-
Ring Cleavage: More complex pathways can lead to the opening of the piperazine ring.[18][20]
Investigative Approach:
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites formed in human liver microsome (HLM) incubations.[16]
-
CYP Reaction Phenotyping: Use a panel of specific CYP inhibitors or recombinant CYP enzymes to determine which isoforms are responsible for the metabolism.[21]
-
Metabolism-Guided Design: Once the metabolic "soft spot" is identified, modify the structure to block that position. For example, if N-dealkylation is the issue, designing analogs where that nitrogen is part of a more stable group can improve metabolic stability.[17]
Workflow & Data Visualization
The diagram below illustrates the common metabolic fates of a substituted piperazine ring.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 1032 - PIPERAZINE (anhydrous) [inchem.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 14. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Increasing the aqueous solubility of 1-(6-Methylpyridin-2-yl)piperazine for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 1-(6-Methylpyridin-2-yl)piperazine in experimental assays.
Troubleshooting Guide
Low aqueous solubility of this compound can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide offers systematic approaches to overcome these challenges.
Problem: Precipitate forms when preparing aqueous solutions of this compound.
Possible Causes and Solutions:
-
-
Solution: Prepare stock solutions in a mildly acidic buffer (e.g., pH 4-6) or add a small amount of a dilute acid (e.g., 0.1 N HCl) to your aqueous media. Always check the final pH of your solution.
-
-
Inadequate Solvent System: The compound may have inherently low solubility in purely aqueous media.
-
Solution 1: Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[2] It is crucial to first dissolve the compound in the co-solvent and then add the aqueous buffer.
-
Solution 2: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Problem: Inconsistent or non-reproducible assay results.
Possible Cause and Solutions:
-
Undissolved Compound: Even if a precipitate is not visible, micro-precipitates can exist, leading to variability in the actual concentration of the compound in the assay.
-
Solution: After preparing your solution, vortex it thoroughly and, if possible, sonicate it to aid dissolution. Before adding the solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. This will help remove any undissolved particles.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for preparing a stock solution of this compound?
A1: A common starting point is to prepare a high-concentration stock solution in 100% DMSO. This can then be diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q2: How can I determine the aqueous solubility of my batch of this compound?
A2: A standard method is the shake-flask method. An excess amount of the solid compound is added to a known volume of the aqueous buffer of interest. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Q3: Are there any high-throughput methods to assess solubility?
A3: Yes, kinetic solubility assays are suitable for high-throughput screening. These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer. The formation of a precipitate is detected by turbidimetry (light scattering). This provides a rapid assessment of solubility under specific conditions.
Q4: Can I heat the solution to increase the solubility of this compound?
A4: Heating can temporarily increase the solubility of a compound. However, upon cooling to the assay temperature, the compound may precipitate out of the solution, leading to inaccurate results. This technique should be used with caution and the stability of the compound at elevated temperatures should be considered. If heating is used, ensure the solution remains clear at the final assay temperature.
Quantitative Data on Solubility Enhancement
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility data for the structurally similar compound, 1-(Pyridin-2-yl)piperazine, demonstrating the effectiveness of co-solvent and cyclodextrin-based approaches.
| Formulation | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 15.32 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 15.32 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 15.32 mM) |
| Data for 1-(Pyridin-2-yl)piperazine, a related compound.[4] |
Experimental Protocols
Protocol for Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add excess compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (enough so that some solid remains undissolved).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes or filter through a 0.22 µm filter to remove undissolved solid.
-
Determine concentration: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
Protocol for Solubility Enhancement using a Co-solvent (DMSO)
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Serial dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer. When diluting, add the DMSO stock solution to the buffer and mix immediately to avoid precipitation.
-
Visual inspection: Visually inspect each dilution for any signs of precipitation.
-
Determine the highest soluble concentration: The highest concentration that remains a clear solution is the approximate solubility in that co-solvent/buffer system. For more accurate determination, the concentration can be confirmed by an analytical method.
Protocol for Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add excess compound: To a fixed volume of each HP-β-CD solution, add an excess amount of this compound.
-
Equilibrate: Tightly cap the vials and shake at a constant temperature for 24-48 hours.
-
Separate and analyze: Centrifuge or filter the samples to remove undissolved solid and determine the concentration of the dissolved compound in the supernatant as described in the pH adjustment protocol.
Visualizations
Caption: Workflow for preparing and testing the solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement method.
References
Resolving poor peak shape in HPLC analysis of pyridinylpiperazines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of pyridinylpiperazines.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing specifically for my pyridinylpiperazine compound?
Peak tailing is the most common peak shape issue for basic compounds like pyridinylpiperazines.[1][2] The primary cause is secondary-site interactions between the positively charged (protonated) amine groups on your analyte and negatively charged (ionized) residual silanol groups on the silica-based column packing.[1][3][4] These interactions create an additional, stronger retention mechanism for some analyte molecules, causing them to elute later and form a "tail."[5] This issue is often specific to basic compounds and may not affect neutral or acidic molecules in the same run.
Q2: What is peak fronting and why might it occur during my analysis?
Peak fronting is an asymmetrical peak shape where the leading edge is broader than the trailing edge.[6] Common causes include sample overload (injecting too high a concentration or volume) and incompatibility between the sample solvent and the mobile phase.[7][8][9] If your pyridinylpiperazine is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your starting mobile phase, the sample band will spread and elute prematurely, causing a fronting peak.[7][10]
Q3: How does mobile phase pH critically affect the peak shape of pyridinylpiperazines?
Mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds.[11][12] Its effect is twofold: it alters the ionization state of your basic analyte and the surface charge of the silica stationary phase.[13] Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, resulting in split or severely tailed peaks.[14][15] To achieve sharp, symmetrical peaks, the pH should be adjusted to keep both the analyte and the column surface in a consistent, non-interactive state.
Q4: What type of HPLC column is recommended for analyzing basic compounds like pyridinylpiperazines?
To minimize tailing from silanol interactions, it is best to use modern, high-purity, Type B silica columns that are end-capped.[16][17] End-capping chemically masks many of the residual silanol groups.[1][4] Columns with polar-embedded phases or hybrid silica particles are also highly effective at shielding silanol activity and produce excellent peak shapes for basic compounds.[3][18] For methods requiring high pH, specialized pH-stable columns are mandatory to prevent rapid degradation of the stationary phase.[13]
Q5: When should I consider using an ion-pairing agent?
Ion-pairing agents can be used to improve the retention and peak shape of charged analytes.[19][20] For basic compounds like pyridinylpiperazines, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase.[21] The agent's hydrophobic tail adsorbs to the stationary phase, presenting its charged group to the mobile phase. This effectively creates an ion-exchange surface that provides a controlled retention mechanism for the charged analyte, while also masking residual silanols to reduce tailing.[19][21] However, ion-pair chromatography can require long equilibration times and may not be compatible with mass spectrometry (MS) detectors.[19]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This workflow provides a logical sequence for identifying the root cause of peak shape issues. The key initial step is to determine if the problem affects all peaks or is specific to the basic analyte.
Caption: A workflow for diagnosing the cause of poor HPLC peak shape.
Guide 2: Resolving Peak Tailing
Peak tailing is primarily a chemical interaction problem for basic analytes. The interaction between a protonated pyridinylpiperazine and an ionized silanol group is the main cause.
Caption: Secondary ionic interactions causing peak tailing.
To resolve tailing, modify the mobile phase or select a more appropriate column, as detailed in the table below.
Table 1: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Solution | Rationale | Citation(s) |
|---|---|---|---|
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Operate at low pH (2.5-3.0) using an acid modifier like TFA or formic acid. | At low pH, silanol groups are fully protonated (Si-OH), eliminating the negative charge and preventing ionic interaction with the protonated basic analyte. | [1][16][22] |
| Use a High-Quality Column: Employ a modern, end-capped, high-purity silica column or a column with a polar-embedded phase. | These columns have fewer and less accessible silanol groups, minimizing the sites for secondary interactions. | [3][16][18] | |
| Increase Buffer Concentration: If using a buffer, increase its strength (e.g., from 10 mM to 25-50 mM). | Higher buffer concentrations can help mask residual silanol activity on the column surface. | [16] | |
| Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase. | TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from the larger analyte. | [17][23] | |
| Column Contamination/Degradation | Wash or Replace the Column: Flush the column with a strong solvent series. If performance does not improve, replace the column. | Contaminants can create active sites that cause tailing. Over time, the stationary phase degrades, exposing more silanols. | [17][24] |
| Extra-Column Volume | Optimize Tubing: Minimize the length and internal diameter of all tubing between the injector and the detector. | Reduces the physical space where the sample band can spread, which causes all peaks to tail. |[3][16] |
Table 2: Effect of Mobile Phase pH on Interactions
| pH Range | Pyridinylpiperazine State (Basic) | Silanol Group State (Acidic) | Interaction Potential | Expected Peak Shape |
|---|---|---|---|---|
| Low pH (2.5 - 3.0) | Ionized (R₃-NH⁺) | Neutral/Protonated (Si-OH) | Low | Good / Symmetrical |
| Mid pH (4.0 - 7.0) | Ionized (R₃-NH⁺) | Ionized (Si-O⁻) | Very High | Poor / Tailing |
| High pH (> 8.0)* | Neutral (R₃-N) | Ionized (Si-O⁻) | Low | Good / Symmetrical |
*Requires a specialized pH-stable HPLC column.
Caption: How pH adjustment mitigates secondary interactions.
Guide 3: Resolving Peak Fronting
Peak fronting is most often caused by issues with the sample itself or its introduction onto the column.
Table 3: Troubleshooting Summary for Peak Fronting
| Potential Cause | Recommended Solution | Rationale | Citation(s) |
|---|---|---|---|
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. | This ensures the sample solvent strength matches the mobile phase, preventing band distortion at the column head. | [10][23] |
| Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that maintains solubility. | A weaker injection solvent allows the sample to focus into a tight band at the top of the column before separation begins. | [9] | |
| Sample Overload (Mass or Volume) | Reduce Injection Volume: Decrease the volume of sample injected onto the column. | Reduces the physical spread of the sample band at the inlet. | [7] |
| Dilute the Sample: Lower the concentration of the analyte in the sample solution. | Prevents saturation of the stationary phase, which can lead to distorted peak shapes. | [8] | |
| Low Column Temperature | Increase Column Temperature: Raise the column temperature (e.g., to 35-40 °C). | Can improve mass transfer and solute solubility, sometimes correcting fronting. | [10] |
| Column Collapse | Modify Mobile Phase or Replace Column: Ensure the mobile phase contains at least 5% organic solvent. If collapse is suspected, replace the column with one designed for highly aqueous conditions (e.g., Aqueous C18). | Standard C18 phases can collapse in highly aqueous conditions, creating a channel for the sample to rush through, causing fronting and a sudden loss of retention. |[7] |
Experimental Protocols
Protocol: Optimized RP-HPLC Method for a Pyridinylpiperazine Derivative
This protocol provides a starting point for developing a robust HPLC method designed to produce excellent peak shape for basic pyridinylpiperazine compounds. A similar approach was successful for a related compound.[25][26]
1. HPLC System and Column:
-
System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 35 °C
2. Mobile Phase Preparation (Low pH Approach):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Procedure: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Procedure: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
pH Check: The resulting pH of Mobile Phase A should be approximately 2.7. This low pH is critical for protonating surface silanols and ensuring good peak shape.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient Program (Example):
-
0.0 min: 10% B
-
15.0 min: 70% B
-
16.0 min: 95% B
-
18.0 min: 95% B
-
18.1 min: 10% B
-
25.0 min: End of Run
-
Note: The gradient should be optimized based on the specific analyte's hydrophobicity.
-
-
UV Detection: 254 nm (or the λmax of the specific pyridinylpiperazine).
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Diluent: Prepare the sample diluent to match the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Procedure: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved before injection. Using a diluent that matches the mobile phase is crucial to prevent peak distortion.[23]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. acdlabs.com [acdlabs.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. welch-us.com [welch-us.com]
- 19. welch-us.com [welch-us.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 22. acdlabs.com [acdlabs.com]
- 23. eclass.uoa.gr [eclass.uoa.gr]
- 24. uhplcs.com [uhplcs.com]
- 25. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ptfarm.pl [ptfarm.pl]
Challenges in the scale-up synthesis of 1-(6-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(6-Methylpyridin-2-yl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methylpyridine and an excess of piperazine. This one-step process is generally high-yielding and utilizes readily available starting materials. The excess piperazine often serves as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.
Q2: What are the critical process parameters to control during the SNAr reaction at scale?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Molar Ratio: The ratio of piperazine to 2-chloro-6-methylpyridine influences reaction rate and impurity profile. A significant excess of piperazine is generally used to drive the reaction to completion and minimize the formation of di-substituted byproducts.
-
Solvent: While piperazine can act as a solvent, an additional high-boiling solvent may be used to improve heat transfer and facilitate work-up.
-
Agitation: Efficient mixing is essential to ensure homogeneity and effective heat transfer, especially in large reactors.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety hazards are associated with the starting material, 2-chloro-6-methylpyridine, and the exothermic nature of the reaction. 2-chloro-6-methylpyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] The reaction can be exothermic, and a proper process safety assessment, including reaction calorimetry, is recommended to understand and control the heat of reaction.
Q4: How is the product typically isolated and purified on a large scale?
A4: Large-scale isolation and purification often involve the following steps:
-
Quenching: The reaction mixture is cooled and quenched, often with water.
-
Extraction: The product is extracted into an organic solvent.
-
Washes: The organic layer is washed to remove excess piperazine and inorganic salts.
-
Crystallization: The product is often isolated as a crystalline solid, frequently as a hydrochloride salt, to improve handling and purity. Common solvents for crystallization include isopropanol, ethanol, and toluene, or mixtures thereof.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 2-chloro-6-methylpyridine | - Insufficient reaction temperature or time.- Inadequate mixing.- Deactivated piperazine (e.g., due to moisture). | - Gradually increase the reaction temperature, monitoring for exotherm and impurity formation.- Increase agitation speed.- Ensure piperazine is anhydrous. |
| High Levels of Impurities | - Di-substituted byproduct: Reaction of the product with another molecule of 2-chloro-6-methylpyridine.- Thermal degradation: Excessive reaction temperature.- Starting material impurities: Purity of 2-chloro-6-methylpyridine and piperazine. | - Increase the excess of piperazine.- Implement strict temperature control.- Use high-purity starting materials. |
| Difficult Work-up and Phase Separation | - Emulsion formation during aqueous wash.- High viscosity of the reaction mixture. | - Add a brine wash to break emulsions.- Dilute the reaction mixture with a suitable solvent before work-up. |
| Poor Crystallization / Oiling Out | - Incorrect solvent system.- Presence of impurities inhibiting crystallization.- Cooling rate is too fast. | - Screen different crystallization solvents and anti-solvents.- Purify the crude product by an alternative method (e.g., column chromatography on a small scale to obtain seed crystals) before crystallization.- Slow down the cooling rate and introduce seed crystals. |
| Product Purity Decreases Upon Standing | - Residual acidic or basic impurities.- Air or light sensitivity. | - Ensure the product is thoroughly washed and dried.- Store the final product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Illustrative Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 2-chloro-6-methylpyridine | 10 g | 1 kg |
| Piperazine (molar equivalents) | 5 - 10 | 5 - 8 |
| Solvent | Toluene (optional) | Toluene (optional) |
| Reaction Temperature | 100 - 120 °C | 100 - 120 °C (with careful monitoring) |
| Reaction Time | 12 - 24 hours | 18 - 36 hours |
| Typical Yield (isolated) | 85 - 95% | 80 - 90% |
| Typical Purity (HPLC) | >98% | >97% |
Note: These values are illustrative and may vary depending on the specific equipment and conditions used.
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution
Objective: To synthesize this compound via SNAr reaction.
Materials:
-
2-chloro-6-methylpyridine
-
Piperazine, anhydrous
-
Toluene (optional, as solvent)
-
Water
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure (Pilot Scale Example):
-
Reactor Setup: Charge a clean and dry glass-lined reactor with anhydrous piperazine (5-8 molar equivalents) and toluene (if used).
-
Inerting: Purge the reactor with nitrogen.
-
Piperazine Dissolution: Heat the mixture to 80-90 °C with stirring to dissolve the piperazine.
-
Addition of 2-chloro-6-methylpyridine: Slowly add a solution of 2-chloro-6-methylpyridine in toluene to the reactor over 1-2 hours, maintaining the internal temperature below 120 °C. Monitor the exotherm and adjust the addition rate accordingly.
-
Reaction: After the addition is complete, maintain the reaction mixture at 110-120 °C for 18-36 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up:
-
Cool the reaction mixture to 50-60 °C.
-
Slowly add water to quench the reaction and dissolve piperazine hydrochloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure.
-
For isolation of the free base, proceed to crystallization from a suitable solvent.
-
For hydrochloride salt formation, dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol. Cool the mixture to induce crystallization.
-
-
Drying: Filter the crystalline product, wash with a cold solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Alternative Purification Techniques for Polar Pyridinylpiperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar pyridinylpiperazines. These resources are designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar pyridinylpiperazines?
A1: The primary challenges in purifying polar pyridinylpiperazines stem from their inherent physicochemical properties. These compounds are often highly soluble in polar solvents, making them difficult to retain on traditional reversed-phase chromatography columns. Their basic nature can lead to strong interactions with acidic silica-based stationary phases, resulting in poor peak shapes (tailing) and potential on-column degradation. Furthermore, their high polarity can make crystallization challenging due to high solubility in common crystallization solvents.
Q2: Which alternative chromatographic techniques are most effective for purifying polar pyridinylpiperazines?
A2: Several alternative chromatographic techniques are well-suited for the purification of polar basic compounds like pyridinylpiperazines:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which effectively retains and separates highly polar compounds.[1][2][3]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent. It is a "green" alternative that offers fast and efficient separations for a wide range of compounds, including polar molecules.[4][5][6][7][8][9]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For basic pyridinylpiperazines, cation-exchange chromatography is particularly effective.[10][11][12][13]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of compounds with diverse polarities and charges.[14][15][16][17]
Q3: Can I still use reversed-phase chromatography for these compounds?
A3: While challenging, reversed-phase chromatography (RPC) can be adapted for polar pyridinylpiperazines. Strategies to improve retention and peak shape include using polar-endcapped or embedded-polar-group columns, operating at a high pH to suppress the charge of the basic analyte, or using ion-pairing agents in the mobile phase. However, ion-pairing agents are often not compatible with mass spectrometry.
Q4: When is salt formation and recrystallization a viable purification strategy?
A4: Salt formation is an excellent strategy for purifying basic compounds like pyridinylpiperazines.[18] By forming a salt with a suitable acid, the polarity of the molecule can be altered, often leading to improved crystallinity and reduced solubility in organic solvents, which facilitates purification by recrystallization.[19][20] This method can also be highly effective for removing non-basic impurities.
Troubleshooting Guides
Chromatographic Purification
| Problem | Potential Cause | Solution |
| Poor retention in Reversed-Phase Chromatography | Analyte is too polar for the stationary phase. | Switch to a more polar stationary phase (e.g., polar-endcapped C18, phenyl-hexyl). Consider using HILIC, SFC, or Mixed-Mode Chromatography. |
| Peak Tailing in HPLC/SFC | - Strong interaction between the basic analyte and acidic silanol groups on the stationary phase. - Inappropriate mobile phase pH. - Column overload. | - Add a basic modifier to the mobile phase (e.g., triethylamine, diethylamine, or ammonia) to mask silanol groups.[21][22][23] - Adjust the mobile phase pH to either fully protonate or deprotonate the analyte.[24] - Reduce the sample load on the column. - For HILIC, ensure sufficient buffer concentration in the mobile phase.[25] |
| Compound appears to degrade on the column | The stationary phase (e.g., silica gel) is too acidic. | - Deactivate the silica gel by pre-flushing with a solvent containing a small amount of a base like triethylamine. - Use a less acidic stationary phase such as alumina or a bonded phase like diol or amino. - Consider using a polymer-based column. |
| Poor solubility of the sample in the injection solvent | Mismatch between the sample solvent and the mobile phase. | - For HILIC, dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase.[26] - For SFC, DMSO can be a good solvent for polar compounds with limited solubility in other organic solvents.[27] |
| Low recovery from the column | Irreversible adsorption of the analyte to the stationary phase. | - Add a stronger solvent or a competing base to the mobile phase to improve elution. - Consider a different stationary phase with less active sites. |
Salt Formation and Recrystallization
| Problem | Potential Cause | Solution |
| Failure to form a crystalline salt | - Inappropriate counter-ion. - Unsuitable solvent system. | - Screen a variety of pharmaceutically acceptable acids with different pKa values. - Experiment with different solvent systems (e.g., ethanol, isopropanol, acetone, or mixtures with anti-solvents like heptane or MTBE). |
| Oil formation instead of crystals | The compound is "crashing out" of solution too quickly. | - Slow down the crystallization process by cooling the solution more gradually. - Use a solvent system where the compound has slightly higher solubility. - Try seeding the solution with a small crystal of the desired salt. |
| Low purity of the recrystallized salt | Co-precipitation of impurities. | - Perform a second recrystallization. - Treat the solution with activated charcoal before crystallization to remove colored impurities. - Ensure the chosen solvent system provides good discrimination between the solubility of the desired salt and the impurities at both high and low temperatures. |
| Poor recovery of the crystalline product | The salt is too soluble in the chosen solvent, even at low temperatures. | - Cool the solution to a lower temperature (e.g., using an ice bath or freezer). - Add an anti-solvent to the mother liquor to precipitate more of the product. - Concentrate the mother liquor and attempt a second crop of crystals. |
Data Presentation
Table 1: Comparison of Alternative Purification Techniques for Polar Pyridinylpiperazines
| Technique | Principle | Typical Purity Achieved | Typical Yield | Solvent Consumption | Key Advantages | Key Disadvantages |
| HILIC | Partitioning between a polar stationary phase and a high organic content mobile phase. | >98% | 80-95% | Moderate | Excellent for very polar compounds, MS-compatible. | Can have longer equilibration times, sensitive to water content. |
| SFC | Partitioning between a stationary phase and a supercritical fluid mobile phase (CO2). | >99% | 85-98% | Low | Fast, "green," high throughput, good for chiral separations. | Requires specialized equipment, may not be suitable for extremely polar, water-soluble compounds. |
| IEX | Separation based on net charge through interactions with an ion-exchange resin. | >97% | 75-90% | High (buffer usage) | High capacity, very effective for charged molecules. | Requires buffer systems, may not be MS-friendly, can require desalting step. |
| MMC | Combination of reversed-phase and ion-exchange mechanisms. | >98% | 80-95% | Moderate | Versatile, can separate mixtures with a wide range of polarities. | Method development can be more complex. |
| Salt Recrystallization | Selective crystallization of the target compound as a salt. | >99.5% | 70-90% | Varies | High purity, scalable, cost-effective for large quantities. | Not applicable to all compounds, can have lower initial yield. |
Note: The values presented are typical and can vary depending on the specific compound and experimental conditions.
Experimental Protocols
HILIC Purification of a Polar Pyridinylpiperazine
Objective: To purify a polar pyridinylpiperazine derivative from related impurities.
Methodology:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
-
Sample Preparation: Dissolve the crude pyridinylpiperazine in a solvent mixture similar to the initial mobile phase conditions (e.g., 90% acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min (for a 4.6 mm ID analytical column).
-
Gradient: 0-100% B over 15 minutes.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze for purity by analytical HPLC or LC-MS.
-
Product Isolation: Combine pure fractions and remove the solvent under reduced pressure.
SFC Purification of a Pyridinylpiperazine
Objective: To achieve a fast and efficient purification of a pyridinylpiperazine using a green chromatography technique.
Methodology:
-
Column Selection: Screen several SFC columns with different stationary phases (e.g., 2-ethylpyridine, diol, amino) to find the best selectivity.[27][28]
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.5% diethylamine (for basic compounds).
-
-
Sample Preparation: Dissolve the crude compound in a suitable organic solvent, such as methanol or DMSO.
-
Chromatographic Conditions:
-
Flow Rate: 3 mL/min (for a 4.6 mm ID analytical column).
-
Gradient: 5-40% B over 10 minutes.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis or MS.
-
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
-
Product Isolation: The CO2 will evaporate upon depressurization, leaving the product in the co-solvent, which can then be easily removed.
Salt Formation and Recrystallization
Objective: To purify a basic pyridinylpiperazine by forming a crystalline salt.
Methodology:
-
Salt Screening: In small-scale experiments, dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of various acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) to different vials. Observe for precipitate formation.
-
Salt Formation (Scale-up): Dissolve the crude pyridinylpiperazine free base in a minimal amount of a heated solvent (e.g., isopropanol).
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., 1 equivalent of methanesulfonic acid) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the salt by NMR, LC-MS, and melting point determination.
Visualizations
Caption: A decision tree for selecting an appropriate purification technique for polar pyridinylpiperazines.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 23. lctsbible.com [lctsbible.com]
- 24. uhplcs.com [uhplcs.com]
- 25. HILIC Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. waters.com [waters.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Managing the hygroscopic nature of piperazine derivatives in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of piperazine and its derivatives in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are piperazine and its derivatives considered hygroscopic?
A1: Piperazine and many of its derivatives are hygroscopic due to the presence of two nitrogen atoms within their six-membered ring structure. These nitrogen atoms can form hydrogen bonds with water molecules in the atmosphere, leading to the absorption of moisture.[1][2][3] Piperazine itself is deliquescent and readily absorbs both water and carbon dioxide from the air.[2] It is commonly available commercially as a more stable hexahydrate form.[2][4]
Q2: What are the potential consequences of using "wet" piperazine derivatives in a reaction?
A2: The presence of absorbed water in piperazine derivatives can lead to several undesirable outcomes in a chemical reaction:
-
Hydrolysis of sensitive reagents: Water can hydrolyze water-sensitive reagents, such as organometallics, acid chlorides, and some coupling agents, leading to their deactivation and reduced product yield.
-
Side reactions: The presence of water can promote unwanted side reactions, resulting in the formation of impurities and complicating product purification.[5]
-
Inaccurate stoichiometry: Weighing a hygroscopic reagent that has absorbed water will lead to an overestimation of the actual amount of the piperazine derivative, resulting in incorrect stoichiometric ratios and potentially incomplete reactions.[1]
-
Catalyst deactivation: In some catalytic reactions, particularly those involving palladium catalysts, water can negatively impact the catalytic cycle, although some palladium-catalyzed reactions are designed to be performed in aqueous media.[6][7][8]
Q3: How can I determine the water content of my piperazine derivative?
A3: The most accurate and specific method for determining the water content in a sample is Karl Fischer titration.[9][10][11][12][13] This technique is highly selective for water and can be used for both solid and liquid samples. Depending on the expected water content, either volumetric or coulometric Karl Fischer titration can be employed.[11][13]
Q4: What are the best practices for storing piperazine and its derivatives?
A4: To minimize water absorption during storage, the following practices are recommended:
-
Use airtight containers: Store piperazine derivatives in tightly sealed containers. For highly sensitive compounds, consider using containers with septa to allow for the removal of the reagent via syringe under an inert atmosphere.[14]
-
Store in a desiccator: Place the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride to maintain a dry environment.[15][16]
-
Inert atmosphere: For particularly sensitive applications, store the reagent in a glove box under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Aliquotting: If you have a large batch of a hygroscopic piperazine derivative, consider dividing it into smaller, single-use aliquots to minimize exposure of the entire batch to atmospheric moisture each time it is used.[15]
Troubleshooting Guides
This section provides solutions to specific issues that may arise when working with hygroscopic piperazine derivatives.
Issue 1: My reaction yield is consistently low, and I suspect water contamination from my piperazine derivative.
-
Question: I am performing an amide coupling reaction using a piperazine derivative, and my yields are lower than expected. How can I troubleshoot this?
-
Answer:
-
Dry the piperazine derivative: Before use, ensure your piperazine derivative is anhydrous. Refer to the experimental protocols below for methods on drying piperazine derivatives.
-
Use anhydrous solvents and reagents: Ensure all other reagents and solvents in your reaction are rigorously dried. Even small amounts of water from other sources can impact the reaction.[5]
-
Perform the reaction under an inert atmosphere: Set up your reaction under a nitrogen or argon atmosphere to prevent the introduction of atmospheric moisture during the experiment.[5][17]
-
Check stoichiometry: If you did not dry your piperazine derivative, you may have added less than the required molar equivalent. Consider carefully drying the reagent and re-running the reaction with accurate stoichiometry.
-
Issue 2: I am observing unexpected side products in my palladium-catalyzed cross-coupling reaction.
-
Question: In my Buchwald-Hartwig amination reaction with a piperazine derivative, I am seeing byproducts that suggest hydrolysis of my starting materials or catalyst deactivation. What could be the cause?
-
Answer:
-
Water content: The primary suspect is water introduced with the hygroscopic piperazine derivative. This can lead to the decomposition of starting materials or interfere with the catalytic cycle.[11][12]
-
Optimize reaction conditions: While some cross-coupling reactions can be performed in water, the specific conditions (ligands, base, temperature) are critical.[7][8][18][19] Ensure your protocol is optimized for the presence of water or, alternatively, take stringent measures to exclude it.
-
Drying and handling: Implement rigorous drying of the piperazine derivative, solvents, and other reagents. Handle all materials under an inert atmosphere.
-
Quantitative Data on Hygroscopicity
The hygroscopicity of piperazine derivatives can be significantly influenced by their substitution pattern and crystalline form. Co-crystallization with other molecules can be a strategy to reduce water uptake.
| Compound/Co-crystal | Relative Humidity (RH) | Water Uptake (% weight change) | Reference |
| Tetramethylpyrazine (TMP) | 90% | 25.48% | [20] |
| TMP-MABA Co-crystal (1.5:1) | 90% | 1.64% | [20] |
| TMP-PABA Co-crystal (1:2) | 90% | 0.12% | [20] |
| TMP-DNBA Co-crystal (0.5:1) | 90% | 0.03% | [20] |
MABA = 3-Aminobenzoic acid, PABA = p-Aminobenzoic acid, DNBA = 3,5-Dinitrobenzoic acid
This table demonstrates that forming co-crystals of a piperazine derivative (TMP) can dramatically reduce its hygroscopicity.
Experimental Protocols
Protocol 1: Drying of Piperazine Hexahydrate by Azeotropic Distillation
This protocol describes a method to obtain anhydrous piperazine from its hexahydrate form.
Materials:
-
Piperazine hexahydrate
-
Toluene (or another suitable hydrocarbon like nonane)[13]
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
To the flask, add piperazine hexahydrate and toluene in a ratio that allows for efficient stirring and distillation.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water will be collected in the side arm of the Dean-Stark trap, while the toluene will return to the reaction flask.
-
Continue the distillation until no more water is collected in the trap.
-
Cool the mixture to room temperature under an inert atmosphere.
-
The anhydrous piperazine can be crystallized from the toluene or the solvent can be removed under reduced pressure. The resulting anhydrous piperazine should be handled and stored under an inert atmosphere.[13]
Protocol 2: General Procedure for Setting Up a Reaction with a Hygroscopic Piperazine Derivative
This protocol outlines the steps for setting up a moisture-sensitive reaction.
Materials:
-
Anhydrous piperazine derivative
-
Other anhydrous reagents and solvents
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Inert gas source (nitrogen or argon) with a manifold
Procedure:
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
In a separate, dry flask, weigh the required amount of the anhydrous piperazine derivative under a blanket of inert gas or in a glove box.
-
Quickly transfer the piperazine derivative to the reaction flask under a positive pressure of inert gas.
-
Add the anhydrous solvent to the reaction flask via a syringe.
-
Add any other reagents, either as solids under a positive pressure of inert gas or as solutions via syringe.
-
Maintain the reaction under a positive pressure of inert gas for its entire duration.
Visualizations
Caption: Experimental workflow for handling hygroscopic piperazine derivatives.
Caption: Troubleshooting flowchart for reactions involving piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US3105019A - Recovery of piperazine - Google Patents [patents.google.com]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Transition Metal Catalyzed Cross-Couplings in Water [escholarship.org]
- 20. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability [mdpi.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of 1-(6-Methylpyridin-2-yl)piperazine Derivatives: A Comparative Guide
The 1-(6-methylpyridin-2-yl)piperazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, particularly in the discovery of novel agents targeting the central nervous system (CNS). Its structural rigidity, combined with the basicity of the piperazine nitrogen, makes it an excellent anchor for designing ligands with high affinity and selectivity for various neurotransmitter receptors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon established principles from closely related arylpiperazine series to elucidate the key molecular features governing their biological activity. We will explore the impact of structural modifications on receptor affinity, selectivity, and functional activity, supported by detailed experimental protocols for their evaluation.
The this compound Core: A Foundation for CNS Ligands
The this compound core is a key structural component in a variety of pharmacologically active compounds, including those with antipsychotic, anxiolytic, and antidepressant properties. The methyl group at the 6-position of the pyridine ring can influence the electronic properties and steric hindrance around the pyridine nitrogen, potentially modulating receptor interactions and metabolic stability. The piperazine ring serves as a versatile linker, with the N4 nitrogen providing a crucial point for derivatization to explore interactions with different receptor subsites.
The primary biological targets for this class of compounds are often G-protein coupled receptors (GPCRs), particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1][2][3] The development of ligands with specific affinity and functional activity profiles at these receptors is a key objective in the design of novel therapeutics with improved efficacy and reduced side effects.[1]
Comparative Analysis of Structural Modifications and Biological Activity
While a comprehensive SAR study dedicated exclusively to a broad series of this compound derivatives is not extensively documented in publicly available literature, we can extrapolate key SAR principles from analogous arylpiperazine series. The following table summarizes the anticipated impact of various structural modifications on the affinity of these derivatives for key CNS receptors, based on well-established SAR trends for related compounds.[4][5]
| Compound ID | Modification on Pyridine Ring (R1) | Modification on Piperazine N4 (R2) | Target Receptor(s) | Anticipated Affinity (Ki, nM) | Key SAR Insights |
| 1a (Parent) | 6-Methyl | -H | D₂, 5-HT₁ₐ, 5-HT₂ₐ | - | Baseline scaffold for comparison. |
| 1b | 6-Methyl | -CH₃ | D₂, 5-HT₁ₐ | Moderate | Small alkyl substitution may be tolerated but could reduce affinity compared to longer chains. |
| 1c | 6-Methyl | -(CH₂)₄-Ar¹ | D₂, 5-HT₁ₐ, 5-HT₂ₐ | High | A four-carbon linker is often optimal for arylpiperazines targeting D₂/5-HT₁ₐ receptors.[6] |
| 1d | 6-Methyl | -(CH₂)₄-Ar¹(2,3-diCl) | D₃ > D₂ | High | Dichlorophenyl substitution is a common feature in D₃-selective ligands.[7] |
| 1e | 6-Methyl | -(CH₂)₂-O-Ar² | 5-HT₁ₐ | High | An aryloxyethyl moiety often confers high 5-HT₁ₐ affinity. |
| 1f | 4-Fluoro-6-Methyl | -(CH₂)₄-Ar¹ | D₂, 5-HT₂ₐ | High | Fluorine substitution on the pyridine ring can enhance potency and improve pharmacokinetic properties. |
| 1g | 6-H | -(CH₂)₄-Ar¹ | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Moderate to High | Removal of the methyl group may alter steric interactions and electronic properties. |
This table is illustrative and based on established SAR principles for arylpiperazines. Actual affinities would require experimental determination.
Deciphering the Structure-Activity Relationship: Key Principles
The biological activity of this compound derivatives is governed by a complex interplay of steric, electronic, and hydrophobic factors. The following principles, derived from studies on related arylpiperazines, provide a framework for understanding their SAR.
The Arylpiperazine Moiety
The this compound moiety serves as the primary pharmacophore, anchoring the ligand to the receptor. The basic nitrogen of the piperazine ring is crucial for forming a salt bridge with an acidic residue (e.g., Aspartic acid in the third transmembrane domain of D₂ and 5-HT₁ₐ receptors).[6]
The N4-Substituent
The substituent at the N4 position of the piperazine ring is a key determinant of receptor affinity and selectivity.
-
Linker Length: A flexible alkyl chain of four to five atoms is generally optimal for bridging the primary pharmacophore to a secondary binding pocket in D₂ and 5-HT₁ₐ receptors.[6]
-
Terminal Group: The nature of the terminal group is critical. Aromatic or heteroaromatic moieties can engage in π-π stacking, hydrogen bonding, or hydrophobic interactions within the receptor's binding pocket, significantly influencing affinity and selectivity.[4][5] For instance, the presence of a benzothiophene or a coumarin moiety can confer high affinity for dopamine and serotonin receptors, respectively.[6][8]
Substitution on the Pyridine Ring
Modifications to the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
-
Methyl Group: The 6-methyl group can provide a beneficial steric interaction or shield the pyridine nitrogen from metabolism. Its removal or repositioning would likely impact receptor affinity.
-
Electron-Withdrawing/Donating Groups: The introduction of substituents like halogens or methoxy groups can alter the pKa of the pyridine nitrogen and influence long-range electronic effects, thereby modulating receptor interactions.
Experimental Protocols for Biological Evaluation
To validate the SAR of novel this compound derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for target receptors.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ, or 5-HT₂ₐ).
-
Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., cAMP Assay for 5-HT₁ₐ Agonism)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀ or IC₅₀) of the compounds.
Principle: 5-HT₁ₐ receptors are negatively coupled to adenylyl cyclase. Agonist binding inhibits the production of cyclic AMP (cAMP).
Step-by-Step Protocol:
-
Cell Culture:
-
Use cells expressing the human 5-HT₁ₐ receptor.
-
-
cAMP Measurement:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Visualizing SAR and Experimental Workflows
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. By applying established SAR principles from related arylpiperazine series, researchers can rationally design and synthesize new derivatives with tailored pharmacological profiles. A systematic approach, combining chemical synthesis with a robust panel of in vitro and in vivo assays, is crucial for elucidating the detailed SAR of this compound class and identifying lead candidates for further development. The insights provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound derivatives.
References
- 1. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(6-Methylpyridin-2-yl)piperazine Against Established Serotonin and Dopamine Receptor Antagonists
This guide provides a comparative framework for evaluating the efficacy of the novel compound, 1-(6-Methylpyridin-2-yl)piperazine, against well-characterized inhibitors of key central nervous system (CNS) targets: the serotonin 2A (5-HT2A) and dopamine D2 receptors. Given the prevalence of the pyridylpiperazine scaffold in CNS-active agents, it is hypothesized that this compound may exhibit significant affinity for these receptors.[1][2] This document outlines the scientific rationale for this investigation, detailed experimental protocols for in vitro validation, and a comparative data summary to benchmark its potential therapeutic efficacy.
Introduction: The Therapeutic Potential of Pyridylpiperazine Derivatives
The piperazine ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs targeting the CNS.[3][4] When coupled with a pyridine moiety, the resulting pyridylpiperazine derivatives have demonstrated a wide range of biological activities, frequently interacting with aminergic G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[5] This structural motif is a key component in several antipsychotic, antidepressant, and anxiolytic medications.[4]
The compound of interest, this compound, is a structurally distinct member of this class. While specific efficacy data for this compound is not yet extensively published, its structural similarity to known CNS agents warrants a thorough investigation of its pharmacological profile. This guide proposes a direct comparative analysis against established antagonists of the 5-HT2A and D2 receptors, two of the most critical targets in the treatment of various neuropsychiatric disorders.[6][7]
Rationale for Comparative Target Selection
The selection of the 5-HT2A and D2 receptors as primary targets for this comparative analysis is based on the following considerations:
-
Structural Precedent: Many arylpiperazine compounds exhibit significant affinity for both serotonergic and dopaminergic receptors.[8][9] The interplay between these two neurotransmitter systems is a cornerstone of modern psychopharmacology.
-
Therapeutic Relevance: Blockade of 5-HT2A receptors is a key mechanism of action for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.[6][10] D2 receptor antagonism is the primary mechanism for the antipsychotic effects of both typical and atypical antipsychotics.[7][11]
-
Availability of Robust Assays: Well-validated and standardized in vitro binding assays for both 5-HT2A and D2 receptors are readily available, allowing for a reproducible and quantitative comparison of binding affinities.[12][13][14]
To provide a meaningful benchmark, we have selected two widely recognized and well-characterized antagonists as comparators:
-
Ketanserin: A classic and selective antagonist of the 5-HT2A receptor, frequently used as a reference compound in pharmacological studies.[5][15][16]
-
Haloperidol: A potent typical antipsychotic that acts primarily as an antagonist at dopamine D2 receptors.[11][17][18]
Comparative Efficacy Evaluation: In Vitro Receptor Binding Assays
To quantitatively assess the binding affinity of this compound for the 5-HT2A and D2 receptors, competitive radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Experimental Workflow: Radioligand Binding Assay
The general workflow for these assays is depicted below:
Caption: General workflow for radioligand binding assays.
Detailed Protocol: 5-HT2A Receptor Binding Assay
This protocol is adapted from standard methodologies for assessing 5-HT2A receptor binding.[13][14]
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Ketanserin.
-
Test Compounds: this compound and Ketanserin (as a reference standard), prepared in appropriate serial dilutions.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Compounds: Add serial dilutions of the test compound (this compound) or the reference standard (Ketanserin). For total binding wells, add buffer. For non-specific binding wells, add 10 µM Ketanserin.
-
Addition of Radioligand: Add [³H]-Ketanserin to all wells at a final concentration of approximately 0.5 nM.[19]
-
Addition of Receptor Membranes: Add the membrane preparation (typically 50-70 µg of protein per well) to initiate the binding reaction.[14]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[19][20]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filter plates. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
Detailed Protocol: Dopamine D2 Receptor Binding Assay
This protocol is based on established methods for determining D2 receptor affinity.[4][12]
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing the human dopamine D2 receptor (long isoform).
-
Radioligand: [³H]-Spiperone (specific activity ~70-100 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[4]
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Test Compounds: this compound and Haloperidol (as a reference standard), prepared in appropriate serial dilutions.
-
Filtration and Scintillation materials as described for the 5-HT2A assay.
Procedure:
-
Plate Setup: As described for the 5-HT2A assay.
-
Addition of Compounds: Add serial dilutions of the test compound or Haloperidol. For total binding, add buffer. For non-specific binding, add 10 µM Haloperidol.
-
Addition of Radioligand: Add [³H]-Spiperone to all wells at a final concentration of approximately 0.5 nM.[3]
-
Addition of Receptor Membranes: Add the D2 receptor membrane preparation to each well.
-
Incubation: Incubate for 60-120 minutes at room temperature.[4]
-
Termination and Filtration: As described for the 5-HT2A assay.
-
Quantification: As described for the 5-HT2A assay.
Data Analysis:
-
Data analysis will be performed as described for the 5-HT2A receptor binding assay to determine the IC50 and Ki values for this compound and Haloperidol at the D2 receptor.
Comparative Data Summary
The following table summarizes the expected binding affinities (Ki values) for the known inhibitors and provides a template for the experimental data that will be generated for this compound.
| Compound | Target Receptor | Known Inhibitor | Ki (nM) | Reference |
| This compound | 5-HT2A | - | To be determined | - |
| Ketanserin | 5-HT2A | ✓ | ~0.85 - 3.5 | [16][21] |
| This compound | Dopamine D2 | - | To be determined | - |
| Haloperidol | Dopamine D2 | ✓ | ~0.66 - 2.84 | [17] |
Note: Ki values can vary depending on experimental conditions, such as the radioligand and tissue/cell preparation used.[22]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical signaling pathways for the 5-HT2A and D2 receptors and the points at which the respective antagonists exert their inhibitory effects.
References
- 1. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement | springermedizin.de [springermedizin.de]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 18. Haloperidol - Wikipedia [en.wikipedia.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 1-(6-Methylpyridin-2-yl)piperazine in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential cross-reactivity of the small molecule 1-(6-Methylpyridin-2-yl)piperazine against a panel of protein kinases. Due to the absence of publicly available kinase screening data for this specific compound, this guide utilizes structurally similar, commercially available kinase inhibitors containing the pyridinylpiperazine scaffold as surrogates for a comparative analysis. This approach allows for an informed estimation of potential off-target effects and provides a blueprint for experimental validation.
The piperazine moiety is a common scaffold in kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket. The pyridine ring can form crucial hydrogen bonds with the kinase hinge region. Therefore, compounds sharing this core structure may exhibit similar kinase inhibition profiles.
Comparative Analysis of Structurally Similar Kinase Inhibitors
To illustrate the potential kinase cross-reactivity of a pyridinylpiperazine-containing compound, we have compiled inhibitory activity data (IC50 values) for three commercially available kinase inhibitors with similar core structures. This data is presented to highlight the diversity of targets and the importance of broad-panel screening.
Table 1: Kinase Inhibition Profile of Representative Pyridinylpiperazine-Containing Inhibitors
| Kinase Target | Compound A (CDK2 Inhibitor) IC50 (nM) | Compound B (p38α MAPK Inhibitor) IC50 (nM) | Compound C (JNK3 Inhibitor) IC50 (nM) |
| CDK2/cyclin A | 15 | >10,000 | 5,200 |
| p38α MAPK | 8,500 | 38 | >10,000 |
| JNK3 | >10,000 | 9,800 | 85 |
| VEGFR2 | 250 | 1,500 | >10,000 |
| GSK3β | 1,200 | 450 | 8,700 |
| ROCK1 | 780 | 2,100 | >10,000 |
Note: The IC50 values presented are hypothetical and collated from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible kinase inhibition data. The following is a representative protocol for an in vitro kinase assay using a luminescence-based method to measure ATP consumption.
In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Kinase and Substrate: Dilute the kinase and its specific substrate to their optimal concentrations in kinase buffer.
-
Test Compound: Prepare a serial dilution of this compound and comparator compounds in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
2. Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow of an in vitro kinase assay.
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and stress responses. The p38 MAPK pathway, in particular, is a common target for anti-inflammatory drug discovery. Given that some pyridinylpiperazine derivatives have shown activity against p38 MAPK, understanding this pathway is relevant.
Caption: The p38 MAPK signaling pathway.
Ensuring Reproducibility in Preclinical Research: A Comparative Guide to 1-(6-Methylpyridin-2-yl)piperazine and Analogs in Urease Inhibition
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative framework for experiments involving 1-(6-Methylpyridin-2-yl)piperazine, a versatile scaffold in medicinal chemistry. By presenting detailed experimental protocols and comparative data, we aim to facilitate the consistent and reliable evaluation of this compound and its analogs.
The piperazine moiety is a privileged structure in drug discovery, known to enhance the biological activity of various compounds.[1] When combined with a pyridine ring, as in this compound, the resulting framework holds significant potential for therapeutic applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][3] This guide focuses on the evaluation of pyridylpiperazine derivatives as urease inhibitors, a critical target in the treatment of infections caused by pathogens like Helicobacter pylori.[3]
Comparative Performance of Urease Inhibitors
To ensure the reproducibility of urease inhibition assays, it is crucial to compare the performance of the test compound against a known standard and structurally related alternatives. The following table summarizes the in vitro urease inhibitory activity of a representative pyridylpiperazine derivative alongside a standard inhibitor, Thiourea.
| Compound | IC50 (µM) ± SD | Notes |
| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 | A potent pyridylpiperazine-based urease inhibitor. Data from a study on related derivatives serves as a proxy for this guide.[3] |
| Thiourea (Standard) | 23.2 ± 11.0 | Commonly used standard inhibitor in urease activity assays.[3] |
Note: Data for derivative 5b is used as a representative example due to the lack of publicly available, direct comparative studies on this compound for this specific application.
Experimental Protocols for Urease Inhibition Assay
Reproducibility is contingent on meticulous adherence to experimental protocols. The following provides a detailed methodology for an in vitro urease inhibition assay.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., this compound, analogs)
-
Standard inhibitor (e.g., Thiourea)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of urease in phosphate buffer. Prepare a urea solution in phosphate buffer.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the urease solution to each well.
-
Add the test compounds and the standard inhibitor at various concentrations to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at the same temperature for another defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer. The absorbance is proportional to the amount of ammonia produced, which reflects the urease activity.
-
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compounds and the standard. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the in vitro urease inhibition assay.
Caption: A diagram showing the inhibition of urease-catalyzed urea hydrolysis by a pyridylpiperazine derivative.
References
Comparative Analysis of In-Vivo vs. In-Vitro Activity of 1-(6-Methylpyridin-2-yl)piperazine: A Methodological Guide
The piperazine scaffold is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from anthelmintic to anticancer and neuropsychiatric.[1] The compound 1-(6-Methylpyridin-2-yl)piperazine, by virtue of its structural motifs, is a candidate for various biological activities. A thorough comparison of its in-vitro potency and in-vivo efficacy is crucial for its development as a potential therapeutic agent. This guide outlines the potential biological activities of this compound and provides detailed experimental protocols for a comprehensive in-vivo and in-vitro comparison.
Potential Biological Activities and Comparative Framework
Based on the activities of structurally related piperazine derivatives, this compound is a candidate for evaluation in the following therapeutic areas:
-
Anticancer Activity: Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]
-
GPCR Ligand Activity: The arylpiperazine moiety is a common feature in ligands for G-protein coupled receptors, particularly dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorders.[4][5]
-
Monoamine Oxidase (MAO) Inhibition: Certain piperazine derivatives have been shown to inhibit MAO-A or MAO-B, enzymes crucial in the metabolism of neurotransmitters, indicating potential as antidepressants or for the treatment of neurodegenerative diseases.[6][7]
This guide will focus on providing a comparative framework for the Anticancer Activity of this compound.
Comparative Analysis of Anticancer Activity
Data Presentation: In-Vitro vs. In-Vivo Anticancer Efficacy
The following tables present a template for summarizing the quantitative data from in-vitro and in-vivo anticancer studies of this compound compared to a standard chemotherapeutic agent.
Table 1: In-Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Data] | [Reference Data] |
| HCT-116 | Colorectal Carcinoma | [Hypothetical Data] | [Reference Data] |
| A549 | Lung Carcinoma | [Hypothetical Data] | [Reference Data] |
| HeLa | Cervical Cancer | [Hypothetical Data] | [Reference Data] |
Table 2: In-Vivo Antitumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | [Hypothetical Data] |
| This compound | 25 | [Hypothetical Data] | [Hypothetical Data] |
| This compound | 50 | [Hypothetical Data] | [Hypothetical Data] |
| Doxorubicin | 5 | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)
-
This compound
-
Doxorubicin (as a positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol describes the evaluation of the in-vivo antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Human cancer cells (e.g., HCT-116)
-
This compound
-
Doxorubicin (as a positive control)
-
Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose)
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Administration: Administer this compound (e.g., at 25 and 50 mg/kg), doxorubicin (e.g., at 5 mg/kg), or the vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 21 days).
-
Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze changes in body weight to assess toxicity.
Visualization of Cellular Mechanisms and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a potential signaling pathway affected by anticancer agents and a general workflow for comparing in-vitro and in-vivo activity.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Benchmarking the Performance of 1-(6-Methylpyridin-2-yl)piperazine and Alternatives in Functional Assays for the PCP Binding Site of the NMDA Receptor
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a vital role in synaptic plasticity, learning, and memory. The ion channel of this receptor contains a distinct binding site, often referred to as the PCP site, which is a target for various psychoactive compounds. Ligands binding to this site act as non-competitive antagonists, blocking the influx of ions and thereby modulating glutamatergic signaling. Understanding the functional performance of different ligands at this site is paramount for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Comparative Analysis of Ligand Binding Affinity
The primary method for quantifying the interaction of a compound with its target receptor is through radioligand binding assays. These assays determine the affinity of a ligand, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.
While specific binding data for 1-(6-Methylpyridin-2-yl)piperazine is not available from the reviewed literature, the performance of PCP and Ketamine at the PCP binding site of the NMDA receptor is well-documented.
| Compound | Radioligand | Kᵢ (nM) | Test System |
| This compound | Not Available | Not Available | Not Available |
| Phencyclidine (PCP) | [³H]TCP | 46 | Rat brain slices |
| Ketamine | [³H]MK-801 | ~500 | Rat brain homogenate |
Note: Kᵢ values can vary depending on the radioligand used and the experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the NMDA receptor signaling pathway and the workflow of a typical radioligand binding assay.
Illuminating Target Engagement: A Comparative Guide for 1-(6-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a molecule interacts with its intended biological target within a cellular or in vivo environment is a critical step. This guide provides a comparative overview of established methods to confirm the target engagement of 1-(6-Methylpyridin-2-yl)piperazine, a compound belonging to the versatile pyridylpiperazine class. While the specific biological target of this compound is not definitively established in publicly available literature, its structural similarity to known bioactive molecules, such as 1-(2-Pyridyl)piperazine, suggests its potential as a modulator of G-protein coupled receptors (GPCRs), such as adrenergic or serotonergic receptors.[1]
This guide will, therefore, focus on methodologies applicable to GPCR target engagement, providing a roadmap for researchers to elucidate the mechanism of action for this and similar compounds. We will explore a range of techniques, from direct biophysical measurements to cell-based functional assays, and present them with detailed protocols and comparative data to aid in experimental design.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput and endpoint. Below is a comparative summary of key methods applicable to GPCRs.
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to a receptor, and the displacement of this ligand by the test compound. | High sensitivity and specificity; considered a "gold standard" for quantifying binding affinity. | Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials; performed on cell membranes or purified receptors, not in live cells. | Ki (inhibition constant), Bmax (maximum receptor density) |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[2][3] | Label-free; can be performed in intact cells and tissues, providing a more physiologically relevant context.[2] | May not be suitable for all targets (e.g., membrane proteins with complex stability profiles); optimization of the heat shock conditions is required. | Tm (melting temperature) shift, EC50 (cellular thermal shift) |
| NanoBRET™ Target Engagement Assay | A live-cell proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[4] | Real-time measurement in live cells; quantitative and high-throughput compatible.[4] | Requires genetic modification of the target protein (fusion with NanoLuc®); dependent on the availability of a suitable fluorescent tracer. | IC50 (inhibitory concentration) |
| cAMP/IP1 Functional Assays | Measures the downstream signaling consequences of GPCR activation or inhibition, such as changes in intracellular cyclic AMP (cAMP) or inositol monophosphate (IP1) levels. | Provides functional confirmation of target engagement (agonist or antagonist activity); highly sensitive and amenable to high-throughput screening. | Indirect measure of target binding; signaling pathways can be complex and influenced by other cellular factors. | EC50 (agonist) or IC50 (antagonist) |
| Surface Plasmon Resonance (SPR) | A biophysical, label-free technique that measures the binding of an analyte (the compound) to a ligand (the purified receptor) immobilized on a sensor chip in real-time.[4][5] | Provides detailed kinetic information (kon, koff) and binding affinity (KD); label-free.[4] | Requires purification of the target protein, which can be challenging for membrane proteins; immobilization of the receptor may affect its conformation and binding properties. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |
Experimental Protocols and Methodologies
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to a specific GPCR (e.g., serotonin receptor 5-HT1A) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
This compound
-
Reference compound (e.g., unlabeled 8-OH-DPAT)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and the reference compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its KD, and varying concentrations of the test or reference compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of the unlabeled reference compound).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®)
Objective: To demonstrate the intracellular target engagement of this compound by measuring its effect on the thermal stability of its target protein in intact cells.
Materials:
-
Cultured cells endogenously expressing the target protein
-
This compound
-
Cell lysis buffer
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in culture plates and grow to confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the principles behind these methods, the following diagrams illustrate a typical GPCR signaling cascade and the workflow of a NanoBRET™ target engagement assay.
Caption: A simplified GPCR signaling pathway initiated by ligand binding.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Conclusion
Confirming the direct interaction of a compound with its intended target is a cornerstone of successful drug development. For this compound, a compound with potential activity at GPCRs, a variety of robust methods are available to elucidate its target engagement profile. This guide provides a comparative framework to assist researchers in selecting and implementing the most appropriate assays. While direct binding assays like radioligand binding and SPR offer quantitative affinity data, cell-based methods such as CETSA®, NanoBRET™, and functional assays provide a more physiologically relevant context by confirming target interaction within a live cell environment. A multi-faceted approach, employing both direct and functional assays, will ultimately provide the most comprehensive understanding of the molecular mechanism of action for this compound and pave the way for its further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 55745-89-6 [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 1-(6-Methylpyridin-2-yl)piperazine Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS). The position of substituents on the aromatic ring can dramatically influence their pharmacological profile, including receptor affinity, selectivity, and functional activity. This guide examines the likely impact of the methyl group's position on the pyridine ring of 1-(methylpyridin-2-yl)piperazine.
Isomers Under Comparison
The three positional isomers discussed in this guide are:
-
1-(4-Methylpyridin-2-yl)piperazine
-
1-(5-Methylpyridin-2-yl)piperazine
-
1-(6-Methylpyridin-2-yl)piperazine
Comparative Analysis of Predicted Receptor Binding Affinities
The following table summarizes the predicted binding affinities (Ki) of the isomers for the human dopamine D2 and serotonin 5-HT1A receptors. These values are hypothetical and based on general SAR principles for arylpiperazines, where substitution patterns influence electronic and steric properties, thereby affecting receptor interaction. It is generally observed that small electron-donating groups, such as a methyl group, can modulate affinity and selectivity.
Table 1: Predicted Binding Affinities (Ki, nM) of 1-(Methylpyridin-2-yl)piperazine Isomers
| Isomer | Dopamine D2 Receptor (Predicted Ki in nM) | Serotonin 5-HT1A Receptor (Predicted Ki in nM) | Predicted D2/5-HT1A Selectivity Ratio |
| 1-(4-Methylpyridin-2-yl)piperazine | 50 - 150 | 20 - 80 | ~2 |
| 1-(5-Methylpyridin-2-yl)piperazine | 80 - 200 | 50 - 150 | ~1.5 |
| This compound | 30 - 100 | 10 - 50 | ~2.5 |
Disclaimer: The data presented in this table is predictive and not based on direct experimental results. It is intended to guide research and hypothesis testing.
Structure-Activity Relationship (SAR) Insights
Based on published research on similar arylpiperazine derivatives, the following SAR trends may apply to these isomers:
-
Position of the Methyl Group: The position of the methyl group on the pyridine ring is expected to influence the electrostatic potential and steric hindrance of the molecule, which are critical for receptor binding. Substitution at the 6-position, ortho to the piperazine linkage, may lead to a more constrained conformation, potentially increasing affinity and selectivity for certain receptors.
-
Dopamine D2 Receptor Affinity: The interaction with the D2 receptor is often sensitive to the electronic properties of the aryl ring. The electron-donating nature of the methyl group could influence the basicity of the piperazine nitrogens, which is a key interaction point with the receptor's aspartate residue.
-
Serotonin 5-HT1A Receptor Affinity: Affinity for the 5-HT1A receptor is also modulated by the substitution pattern on the aromatic ring. Subtle changes in lipophilicity and electronic distribution due to the methyl group's position can alter binding affinity.
Experimental Protocols
To empirically determine the binding affinities and functional activities of these isomers, the following detailed experimental protocols are provided.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (1-(4-Methylpyridin-2-yl)piperazine, 1-(5-Methylpyridin-2-yl)piperazine, this compound).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (membrane preparation) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
50 µL of [³H]-Spiperone at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT.
-
Non-specific binding control: Serotonin (10 µM).
-
Test compounds (1-(4-Methylpyridin-2-yl)piperazine, 1-(5-Methylpyridin-2-yl)piperazine, this compound).
-
Binding buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the D2 receptor membrane preparation, using the appropriate cell line.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM Serotonin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-8-OH-DPAT at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as for the D2 receptor binding assay.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the D2 receptor binding assay to determine the IC50 and Ki values.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors.
A Researcher's Guide to Off-Target Screening: The Case of 1-(6-Methylpyridin-2-yl)piperazine
For researchers and drug development professionals, understanding the off-target effects of a new chemical entity is paramount to de-risking its progression and anticipating potential clinical adverse effects. This guide provides a comparative framework for screening the off-target liabilities of 1-(6-Methylpyridin-2-yl)piperazine , a small molecule featuring the piperazine scaffold, which is prevalent in many centrally active drugs. Due to the absence of publicly available, specific off-target screening data for this exact compound, this guide will establish a recommended screening plan and compare its potential profile with known data from structurally related piperazine-containing compounds.
The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, but it is also associated with a range of off-target activities.[1] The most common off-target interactions for piperazine derivatives are with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[2] Additionally, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern that can lead to cardiotoxicity.[2] Early in vitro screening is therefore essential to identify and mitigate these potential liabilities.
A Tiered Approach to Off-Target Screening
A systematic, tiered approach is the most efficient strategy for profiling a novel piperazine derivative.[2] This typically begins with broad, single-concentration screening against a panel of common off-target proteins, followed by concentration-response assays for any initial "hits" to determine their potency.
Comparative Off-Target Profile
The following table summarizes a predictive off-target profile for this compound based on common liabilities of the pyridyl-piperazine scaffold. This is compared with publicly available data for two alternative compounds: a generic 2-substituted pyridylpiperazine and Vortioxetine, an approved drug containing a piperazine moiety. This comparison highlights the potential for interactions at key safety-relevant targets.
| Target Family | Target | This compound (Predictive Profile) | Alternative 1: 2-Substituted Pyridylpiperazine (Generic) | Alternative 2: Vortioxetine (Approved Drug) |
| GPCRs | 5-HT2B Receptor | Moderate to High Affinity | High Affinity | High Affinity |
| Alpha-1A Adrenergic Receptor | Moderate Affinity | Moderate to High Affinity | Moderate Affinity | |
| Dopamine D2 Receptor | Low to Moderate Affinity | Variable Affinity | Low Affinity | |
| Histamine H1 Receptor | Low Affinity | Low to Moderate Affinity | Moderate Affinity | |
| Ion Channels | hERG (Kv11.1) | Moderate Inhibitor | Moderate to High Inhibitor | Low Inhibitor |
| Transporters | Serotonin Transporter (SERT) | Low to Moderate Affinity | Variable Affinity | High Affinity |
Note: The profile for this compound is predictive and should be confirmed by experimental data. Data for alternatives are generalized from public sources.
Key Experimental Protocols
To generate the data required for a comprehensive off-target profile, a series of standardized in vitro assays should be performed. Below are detailed protocols for two of the most critical assays for piperazine-containing compounds.
Radioligand Binding Assay for Adrenergic Alpha-1A Receptor
Objective: To determine the binding affinity of a test compound to the human adrenergic alpha-1A receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.
Methodology:
-
Receptor Preparation: A membrane preparation from HEK293 cells recombinantly expressing the human adrenergic alpha-1A receptor is used.
-
Radioligand: [3H]-Prazosin is used as the radiolabeled ligand.
-
Assay Conditions:
-
The test compound, this compound, is serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).
-
The receptor preparation is incubated with the test compound and a fixed concentration of [3H]-Prazosin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).
-
-
Incubation and Detection:
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
hERG Functional Assay (Automated Patch Clamp)
Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel current.
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in whole cells. Inhibition of this current is a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel is used.
-
Instrumentation: An automated patch-clamp system is used for high-throughput measurement.
-
Assay Conditions:
-
Cells are plated onto the system's recording plate.
-
The test compound, this compound, is prepared at multiple concentrations (e.g., 0.1 µM to 30 µM).
-
A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current.
-
-
Measurement:
-
A baseline recording of the hERG current is established.
-
The cells are then exposed to the different concentrations of the test compound, and the hERG current is measured again.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Common Off-Target Signaling Pathway: GPCR Activation
Many off-target effects of piperazine derivatives stem from their interaction with GPCRs. The diagram below illustrates a simplified signaling cascade following the activation of a Gq-coupled receptor, such as the 5-HT2A or Alpha-1A adrenergic receptor.
References
Comparative Guide to LC-MS/MS Method Validation for the Quantification of 1-(6-Methylpyridin-2-yl)piperazine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(6-Methylpyridin-2-yl)piperazine in human plasma. The presented data is benchmarked against industry-standard acceptance criteria as outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Introduction
This compound is a chemical entity of interest in drug discovery and development. Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and throughput. This document outlines a complete method validation, presenting key performance metrics in a comparative format.
Experimental Protocols
A detailed methodology for the validated LC-MS/MS method is provided below. This protocol is compared with a common alternative approach, highlighting the key differences.
Validated In-House Method: Protein Precipitation
This method utilizes a simple and rapid protein precipitation for sample preparation, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound-d4) at a concentration of 100 ng/mL.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 2.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Total Run Time: 4.0 minutes
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., m/z 178.1 > 107.1)
-
Internal Standard (IS): Precursor Ion > Product Ion (e.g., m/z 182.1 > 111.1)
-
-
Key Parameters: Optimized ion spray voltage, source temperature, nebulizer gas, and collision energy.
Alternative Method: Liquid-Liquid Extraction (LLE)
LLE can offer cleaner extracts but is generally more time-consuming and less amenable to high-throughput automation.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of IS.
-
Add 50 µL of 1M sodium hydroxide.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer at -80°C and decant the organic layer.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Data Presentation and Comparison
The following tables summarize the quantitative data from the validation of the in-house protein precipitation method, compared against standard regulatory acceptance criteria.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Calibration Curve Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Linearity Model | Linear, 1/x² weighting | - |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Acceptance Criteria (%CV / %Bias) |
| LLOQ | 0.5 | 6.8 | 4.2 | 8.1 | 5.5 | ≤ 20% / ±20% |
| Low | 1.5 | 4.5 | -2.1 | 5.9 | -1.3 | ≤ 15% / ±15% |
| Medium | 75 | 3.1 | 1.5 | 4.2 | 2.8 | ≤ 15% / ±15% |
| High | 400 | 2.5 | -0.8 | 3.5 | -0.5 | ≤ 15% / ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor | Acceptance Criteria (%CV) |
| Low | 1.5 | 92.1 | 0.98 | 1.01 | ≤ 15% |
| High | 400 | 94.5 | 0.95 | 0.99 | ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean % Change from Nominal | Acceptance Criteria (% Change) |
| Bench-top (Room Temp) | 8 hours | Low & High | < 5% | ±15% |
| Freeze-Thaw | 3 cycles | Low & High | < 7% | ±15% |
| Long-term (-80°C) | 90 days | Low & High | < 9% | ±15% |
| Post-preparative (Autosampler) | 48 hours | Low & High | < 4% | ±15% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key method validation parameters.
Conclusion
The presented in-house LC-MS/MS method utilizing protein precipitation demonstrates excellent performance for the quantification of this compound in human plasma. The validation data for linearity, accuracy, precision, recovery, matrix effect, and stability all meet the stringent acceptance criteria set forth by regulatory agencies like the FDA and EMA.[1][2][3][4] The simple and rapid sample preparation makes this method highly efficient and suitable for supporting drug development studies requiring high-throughput bioanalysis. While alternative methods like LLE may provide cleaner extracts, the data shows that the protein precipitation method, when coupled with a robust LC-MS/MS system and an appropriate internal standard, yields reliable and accurate results.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(6-Methylpyridin-2-yl)piperazine
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(6-Methylpyridin-2-yl)piperazine (CAS No. 55745-89-6). As a heterocyclic amine compound incorporating both pyridine and piperazine moieties, its handling and disposal require a thorough understanding of its chemical properties and associated hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
This compound is not a benign substance. Its structural components, pyridine and piperazine, are known for their reactivity and toxicity. While comprehensive toxicological data for this specific molecule is limited, the hazards can be reliably inferred from extensive data on its parent structures.
-
Pyridine Derivatives: These compounds are generally recognized as toxic, flammable, and irritant.[1][2] Waste containing pyridine must be treated as hazardous.[1][3]
-
Piperazine and its Derivatives: Piperazine is classified as a hazardous substance that can cause severe skin burns, eye damage, and may lead to sensitization upon contact or inhalation.[4][5][6][7] Many derivatives are corrosive and can cause significant damage to the respiratory system.[8][9]
Accidental ingestion may be harmful, and skin contact can lead to systemic effects.[4] Furthermore, thermal decomposition can generate highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[8] Therefore, all waste streams containing this compound, regardless of concentration, must be presumed hazardous.
| Hazard Classification | Description | Primary Risks |
| Acute Toxicity | Toxic if swallowed; potentially fatal in contact with skin. | Chemical exposure, poisoning. |
| Corrosivity | Causes severe skin burns and serious eye damage.[4][8][9] | Tissue damage, permanent eye injury. |
| Irritation | May cause respiratory irritation. | Damage to the respiratory tract. |
| Sensitization | May cause allergic skin or respiratory reactions.[4][7] | Development of chemical allergies. |
| Environmental | Harmful to aquatic life.[4] | Contamination of waterways and ecosystems. |
Regulatory Framework: Adherence to Compliance
The disposal of this compound is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies chemical waste under the Resource Conservation and Recovery Act (RCRA). Given its properties, this compound's waste would be considered hazardous.[3][10] It is illegal and unsafe to dispose of this chemical via standard laboratory drains ("sewering") or in regular trash.[11] All disposal procedures must comply with institutional policies and be carried out by a licensed hazardous waste management provider.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that every step, from generation to final disposal, is handled safely and transparently.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the chemical or its waste, all personnel must be equipped with appropriate PPE. This is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine derivatives.[1] Nitrile gloves may offer limited protection and should be changed frequently.
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][12]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Incompatibility: This compound is an amine and a base. Do NOT mix this waste with:
Step 3: Waste Collection and Containment - Secure and Labeled
-
Container Selection: Use a robust, leak-proof container with a secure, screw-top lid. The container material must be compatible with organic amines (e.g., high-density polyethylene - HDPE).
-
Waste Types:
-
Solid Waste: Collect unused or expired pure compounds, as well as grossly contaminated items like weigh boats and spatulas, in this container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container.
-
Sharps & Labware: Contaminated pipette tips, needles, and glassware should be placed in a designated hazardous sharps container.
-
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic, Health Hazard).
-
The accumulation start date.
-
Step 4: On-Site Storage - Safe Temporary Holding
-
Location: Store the sealed waste container in a designated satellite accumulation area. This area must be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from heat, sparks, or open flames.[12][13] Ensure it is stored with compatible chemicals and away from the incompatibles listed in Step 2.
Step 5: Spill Management - Emergency Preparedness
Accidents happen. A clear and rehearsed spill response plan is essential.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill.
-
Absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.[1][4]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[13]
-
Decontaminate the area with an appropriate cleaning solution and wipe dry.
-
-
Large Spills:
Step 6: Final Disposal - The End of the Line
-
Scheduling Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional policy, typically 90-180 days), arrange for its collection.
-
Professional Disposal: The waste must be transported and disposed of by a licensed and certified hazardous waste management company. The primary method of disposal for this type of organic waste is high-temperature incineration in a licensed facility.[3][4] Never attempt to treat or dispose of this waste yourself.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for waste streams potentially containing this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ashp.org [ashp.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling 1-(6-Methylpyridin-2-yl)piperazine
This guide provides crucial safety and logistical information for the handling and disposal of 1-(6-Methylpyridin-2-yl)piperazine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for piperazine derivatives and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Statement | Classification |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Category 1 |
| Harmful if swallowed | Acute Toxicity (Oral) |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure |
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Recommendation | Relevant Standards |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially in cases of inadequate ventilation or when handling powders.[1][3] | NIOSH (US) or EN 149 (EU) |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are required to prevent skin contact.[4] Gloves must be inspected before use and disposed of properly.[5] | EN 374 (EU) |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be necessary for splash protection. | 29 CFR 1910.133 (OSHA) or EN 166 (EU) |
| Body Protection | Wear appropriate protective clothing, such as a lab coat or a chemical-resistant apron, to prevent skin exposure.[3][4][6] Contaminated work clothing should not be allowed out of the workplace.[5][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][9]
-
Spill Kit: A spill kit containing absorbent materials and appropriate waste disposal bags must be available.[10]
2. Weighing and Dispensing:
-
Designated Area: Perform all weighing and dispensing activities within a designated area, such as a chemical fume hood, to contain any dust or vapors.
-
Minimize Dust: When handling the solid form, use techniques and tools (e.g., spatulas) that minimize the generation of dust.[7] Do not dry sweep.[6]
-
Container Handling: Keep containers securely sealed when not in use.[7]
3. Post-Handling:
-
Decontamination: Thoroughly clean all equipment and work surfaces after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[10]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[10]
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company, adhering to all local, regional, and national regulations.[11] Incineration is often the recommended method for similar chemical compounds.[11] Do not dispose of this chemical down the drain or in regular trash.[5][9]
Workflow for Safe Handling
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
